Neurotensin, ser(7)-
Description
Structure
2D Structure
Properties
CAS No. |
104969-72-4 |
|---|---|
Molecular Formula |
C76H119N21O21 |
Molecular Weight |
1662.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI Key |
ZBPLQJQLWYPGOF-CNPUEMECSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |
Other CAS No. |
104969-72-4 |
sequence |
XLYENKSRRPYIL |
Synonyms |
7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |
Origin of Product |
United States |
Molecular Biology and Biochemistry of the Neurotensin System
Biosynthesis and Post-Translational Modification of Neurotensin (B549771)
Neurotensin is synthesized as part of a larger, inactive precursor protein. nih.govencyclopedia.pub This precursor also contains the sequence for neuromedin N, a related biologically active peptide. nih.govresearchgate.netwikipedia.org
The neurotensin/neuromedin N precursor protein is a polypeptide of approximately 170 amino acids in humans. encyclopedia.pubresearchgate.net The processing of this precursor occurs through endoproteolytic cleavage at specific sites marked by pairs of basic amino acid residues, primarily Lys-Arg sequences. nih.govresearchgate.netnih.gov This cleavage process takes place within the regulated secretory pathway. researchgate.netoup.com The differential processing of the proneurotensin/neuromedin N precursor in various tissues contributes to the generation of biological diversity. researchgate.netnih.gov
The endoproteolytic cleavage of the proneurotensin precursor is mediated by members of the prohormone convertase (PC) family. sigmaaldrich.cnnih.govnih.gov These specialized endoproteases recognize and cleave at the dibasic consensus sites within the precursor protein. researchgate.netnih.gov Research indicates that PC1 (also known as sPC3), PC2, and PC5-A are the prohormone convertases responsible for the tissue-specific processing patterns observed in the gut, brain, and adrenals. researchgate.netnih.gov In the brain, PC2 is considered a major prohormone convertase involved in proneurotensin processing. nih.govnih.govresearchgate.net PC1 also shows enzymatic activity against proneurotensin. nih.gov
The processing of the proneurotensin/neuromedin N precursor yields several biologically active products, including the full-length neurotensin (13 amino acids) and neuromedin N (a six-amino acid peptide). encyclopedia.pubresearchgate.netwikipedia.org Neurotensin and neuromedin N are located in the C-terminal region of the precursor and are released through cleavage at dibasic sites by prohormone convertases. sigmaaldrich.cnresearchgate.net
Functionally active fragments are also generated. Neurotensin(8-13) (B549770), a hexapeptide corresponding to the C-terminal portion of neurotensin, is a key functional fragment. guidetomalariapharmacology.orgnih.gov This C-terminal region of neurotensin is responsible for its full biological activity, with the N-terminal portion having a modulatory role. wikipedia.org Neuromedin N is also derived from the same precursor and shares significant sequence similarity with the C-terminal region of neurotensin, accounting for its ability to activate neurotensin receptors. researchgate.netwikipedia.org Studies have shown that Neurotensin(8-13) can have higher potency or affinity for receptors compared to the full-length neurotensin in certain contexts. nih.govnih.govnih.govgenscript.com
| Peptide | Sequence | PubChem CID |
| Neurotensin | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | 16133836, 25077406 wikipedia.orgnih.govnih.gov |
| Neurotensin(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | 123783, 5311318 nih.govnih.govarxiv.org |
| Neuromedin N | Lys-Ile-Pro-Tyr-Ile-Leu | 9940301 wikipedia.orgnih.govciteab.com |
Characterization of Neurotensin Receptor Subtypes
Neurotensin mediates its diverse effects by interacting with specific receptor subtypes. Three main neurotensin receptor subtypes have been identified: NTSR1, NTSR2, and NTSR3 (Sortilin 1). sigmaaldrich.cnguidetopharmacology.org
Neurotensin Receptor 1 (NTSR1), also known as NTR1, is a high-affinity receptor for neurotensin. sigmaaldrich.cnguidetopharmacology.orgplos.orgnih.govapexbt.com It belongs to the superfamily of G protein-coupled receptors (GPCRs), characterized by a structure containing seven transmembrane domains. guidetopharmacology.orgnih.govresearchgate.netatlasgeneticsoncology.org NTSR1 is widely distributed in the central nervous system and peripheral tissues, including the brain and intestine. wikipedia.orgguidetopharmacology.orgatlasgeneticsoncology.org Upon binding of neurotensin, NTSR1 couples to G proteins, primarily Gαq/11, initiating intracellular signaling pathways such as the hydrolysis of phosphatidylinositols and activation of downstream kinases like ERK1/2 and AKT. plos.orgresearchgate.netatlasgeneticsoncology.orgnih.gov
NTSR1 was first cloned from rat brain. guidetopharmacology.org Human NTSR1 has been cloned and shares significant homology with the rat receptor. guidetopharmacology.org The human NTSR1 protein consists of 418 amino acids and possesses the characteristic seven transmembrane helices of GPCRs. nih.govresearchgate.netatlasgeneticsoncology.org Its structure includes extracellular and intracellular loops, with the N-terminal portion located extracellularly. atlasgeneticsoncology.org Specific residues and regions within the receptor, such as the 4th extracellular loop, are involved in neurotensin binding. atlasgeneticsoncology.org Glycosylation sites in the extracellular region are also reported to be essential for NTSR1 function. researchgate.netatlasgeneticsoncology.org The receptor's interaction with G proteins and its localization within the cell membrane, potentially in microdomains, are crucial for its signaling function. researchgate.netatlasgeneticsoncology.org After activation, NTSR1 undergoes internalization, a process linked to desensitization and involving β-arrestin. atlasgeneticsoncology.org
Neurotensin Receptor 1 (NTSR1/NTR1): A High-Affinity G Protein-Coupled Receptor
High-Affinity Ligand Binding Domains and Residue Interactions
The high-affinity neurotensin receptor, NTSR1, is a G protein-coupled receptor (GPCR) that mediates the majority of neurotensin's effects. nih.govproteopedia.org The binding pocket for neurotensin on NTSR1 is located on the extracellular side of the receptor. wikipedia.org Neurotensin, a 13-amino-acid peptide, binds in an extended conformation, oriented nearly perpendicular to the cell membrane, with its C-terminus directed towards the receptor core. wikipedia.org
Key interactions driving the binding of neurotensin to NTSR1 involve charged residues within the binding pocket and the C-terminal arginine of neurotensin. wikipedia.orgunmc.edu Hydrophobic stacking also contributes significantly to this binding. proteopedia.org A critical residue in the binding pocket is Phenylalanine at position 358, which participates in a network of hydrophobic stacking interactions. proteopedia.org These interactions stabilize residues like Tryptophan 321 and Tyrosine 324, allowing Tyrosine 324 to interact with the C-terminal Leucine 13 residue of neurotensin through Van der Waals forces. proteopedia.org The positively charged arginine side chains of neurotensin interact with the electronegative rim of the binding pocket, while the negatively charged carboxylate of Leucine 13 resides in an electropositive environment. researchgate.net The C-terminal portion of neurotensin, specifically NTS(8-13), is essential for high-affinity binding to NTSR1. proteopedia.orgresearchgate.net The extracellular loop 2 (ECL2) forms a β-hairpin that partially caps (B75204) the binding pocket at the extracellular surface. researchgate.netbiorxiv.org
Neurotensin Receptor 2 (NTSR2/NTR2): A Lower-Affinity G Protein-Coupled Receptor
NTSR2, also known as NTR2, is classified as a lower-affinity G protein-coupled receptor for neurotensin. nih.govaai.orgresearchgate.net Unlike NTSR1, the binding of neurotensin to NTSR2 is characterized by lower affinity, with a reported KD of 3.7 ± 0.2 nM. researchgate.net The mechanism of action of neurotensin at NTSR2 is not as well-understood as for NTSR1, with suggestions that neurotensin may act as an agonist, antagonist, or inverse agonist depending on the cellular context. researchgate.net NTSR2 is primarily expressed in the brain. nih.gov
Molecular Characteristics and Homology with NTSR1
NTSR2 is a protein consisting of 410 amino acids in humans. nih.govnih.gov It shares significant homology with NTSR1, approximately 60-64%. nih.govaai.orgresearchgate.netoncotarget.com Both NTSR1 and NTSR2 belong to the superfamily of G protein-coupled receptors and possess a canonical structure of seven transmembrane helices. wikipedia.orgresearchgate.netnih.gov Despite this structural similarity and homology, NTSR2 exhibits distinct pharmacological properties and a lower binding affinity for neurotensin compared to NTSR1. researchgate.net The binding of neurotensin to NTSR2 can be inhibited by levocabastine (B1674950), a non-peptide histamine (B1213489) H1 receptor antagonist, which can also act as an agonist on NTSR2. nih.govresearchgate.netnih.govgenecards.org
Neurotensin Receptor 3 (NTSR3/Sortilin): A Type I Receptor
Neurotensin Receptor 3, also known as Sortilin, is distinct from NTSR1 and NTSR2 as it is a type I receptor with a single transmembrane domain, rather than a GPCR with seven transmembrane domains. aai.orgresearchgate.netliverpool.ac.ukmdpi.comfrontiersin.org It is not coupled to G proteins. aai.orgnih.govmdpi.com Sortilin was initially identified as a receptor-associated protein and belongs to the Vps10p-containing domain receptor family. nih.govliverpool.ac.ukmdpi.comcathdb.infofrontiersin.orgebi.ac.ukresearchgate.net
Structural Peculiarities as a Vps10p-Containing Domain Receptor
Sortilin is a member of the Vps10p domain family of type I receptors. nih.govliverpool.ac.ukmdpi.comcathdb.infofrontiersin.orgebi.ac.ukresearchgate.net This family is characterized by a single transmembrane domain and a large extracellular domain containing a Vps10p domain. frontiersin.orgebi.ac.uk The Vps10p domain constitutes the entire luminal (extracellular) part of Sortilin and is defined by a unique structure that binds neurotrophic factors and neuropeptides, including neurotensin. cathdb.infoebi.ac.ukwindows.netfrontiersin.org The ectodomain structure of sortilin forms a complex with neurotensin through its C-terminal part in a tunnel-like binding site formed by a ten-bladed beta-propeller domain. liverpool.ac.ukfrontiersin.org The Vps10p domain consists of three structural subdomains: an N-terminal ten-bladed beta-propeller structure followed by two cysteine-rich 10CC domains. cathdb.info Structural features of the Vps10p domain, including the N-terminal propeptide and the C-terminal segment of ten conserved cysteines (10CC), are key elements in Sortilin's function. windows.net Sortilin is synthesized as a precursor (prosortilin) that undergoes maturation in the Golgi apparatus through cleavage by the pro-convertase furin, which removes the N-terminal propeptide, resulting in the mature receptor. frontiersin.orgwindows.netfrontiersin.org This maturation is necessary for high-affinity binding of neurotensin. frontiersin.org
Modulatory and Scavenger Receptor Functions of Sortilin
Sortilin/NTSR3 displays multiple functions, acting as a receptor, co-receptor, and a sorting/trafficking regulator. frontiersin.orgnih.govgenesandcancer.comresearchgate.netfrontiersin.org It functions as a receptor for neurotensin and other ligands like lipoprotein lipase (B570770), pro-nerve growth factor (pro-NGF), and pro-brain-derived neurotrophic factor (pro-BDNF). frontiersin.orgnih.govresearchgate.net Sortilin can also act as a scavenger receptor on the cell surface, mediating the uptake and degradation of its ligands, including neurotensin, from the extracellular space. proteopedia.orgresearchgate.net This scavenger function contributes to the elimination of neurotensin from the extracellular fluid and triggers its degradation. proteopedia.org
Beyond its role in ligand binding and scavenging, Sortilin is involved in intracellular protein sorting and trafficking, directing proteins to the plasma membrane or lysosomes. liverpool.ac.ukfrontiersin.orgebi.ac.uknih.govresearchgate.net It plays a role in the delivery of sphingolipid activator proteins and acid sphingomyelinase to lysosomes. liverpool.ac.uk Sortilin has also been shown to sort the two-pore potassium channel TREK-1 to the plasma membrane. frontiersin.orggenesandcancer.com
Sortilin can be released from the plasma membrane by shedding, producing a soluble form (sSortilin/sNTSR3) which can also act as a functional molecule. liverpool.ac.ukgenesandcancer.comresearchgate.net Soluble sortilin can bind to specific sites on cells and stimulate intracellular signaling pathways. genesandcancer.com
Interactions with Other Ligands and Co-receptor Roles
Sortilin/NTSR3 interacts with a variety of other ligands and can function as a co-receptor to modulate signaling pathways. frontiersin.orgnih.govresearchgate.net It acts as a receptor for lipoprotein lipase and the precursor forms of neurotrophins, such as pro-NGF and pro-BDNF. frontiersin.orgnih.govresearchgate.net These neurotrophin precursors bind to sortilin within the same binding site as neurotensin, despite having different active sequences. frontiersin.org
Sortilin has been shown to form functional complexes with other receptors, acting as a co-receptor to influence signaling. mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net A notable interaction is the formation of a complex with NTSR1, which has been observed in cells like HT29 human adenocarcinoma cells. frontiersin.orgfrontiersin.orgnih.govresearchgate.netencyclopedia.pub This interaction modulates NTSR1-mediated signaling, including the phosphorylation of MAP kinases and phosphoinositide turnover, suggesting that Sortilin can participate in neurotensin signaling as a co-receptor. nih.govencyclopedia.pub The NTSR1-Sortilin complex is internalized upon neurotensin stimulation. nih.govencyclopedia.pub
Sortilin also interacts with neurotrophin receptors, such as the p75 neurotrophin receptor (p75NTR) and TrkB. liverpool.ac.ukmdpi.comfrontiersin.orgnih.govencyclopedia.pub The interaction with p75NTR is crucial for triggering neuronal apoptosis induced by pro-NGF and pro-BDNF. mdpi.comfrontiersin.orgnih.govresearchgate.net In some contexts, Sortilin's interaction with other neurotensin receptors, like NTSR2, is important for the protective effects of neurotensin against apoptosis. liverpool.ac.ukfrontiersin.org
Sortilin's interactions extend to other cellular components and ligands, including Apolipoprotein E (apoE), highlighting its involvement in diverse physiological processes, such as neuroprotection. nih.gov
Emerging Insights into Putative Additional Neurotensin Receptor Subtypes (e.g., NTSR4)
The biological effects of neurotensin (NT) are primarily mediated through interactions with three well-characterized receptor subtypes: neurotensin receptor 1 (NTSR1), neurotensin receptor 2 (NTSR2), and neurotensin receptor 3 (NTSR3), also known as Sortilin 1. NTSR1 and NTSR2 are G protein-coupled receptors (GPCRs) with seven transmembrane domains, while NTSR3 is a single transmembrane domain receptor belonging to the Vps10p domain receptor family nih.govguidetopharmacology.orgnih.gov.
Beyond these established subtypes, emerging research has explored the possibility of additional neurotensin receptor subtypes, with NTSR4 being discussed as a putative member of this system unf.edu. NTSR4 has been described as the most recently identified neurotensin receptor site and shares structural similarities with NTSR3 unf.edu. Its expression has been observed in various brain regions, with a notable presence in the hippocampus and cerebellum unf.edu. Current understanding suggests that NTSR4 may play a role in intracellular trafficking and the termination of neurotensin signaling, although detailed knowledge regarding its specific functions and interactions remains limited unf.edu.
Investigations into the binding characteristics of neurotensin fragments have indicated that the C-terminal 8-13 amino acid fragment of neurotensin retains biological activity and demonstrates affinity for all four discussed neurotensin receptors: NTSR1, NTSR2, NTSR3, and NTSR4 unf.edu. This suggests that putative receptors like NTSR4 are capable of interacting with truncated forms of neurotensin.
While the C-terminal fragment NT(8-13) has shown affinity for NTSR4 unf.edu, detailed research findings specifically characterizing the interaction between the synthetic analog "Neurotensin, ser(7)-" (where Pro7 is substituted with Ser) and NTSR4 are not extensively documented in the available literature. Studies on neurotensin analogs often focus on modifications aimed at improving metabolic stability or selectivity towards the more characterized NTSR1 and NTSR2 subtypes arxiv.org. The functional consequences and binding profile of the Ser(7) substitution specifically at the NTSR4 site represent an area requiring further dedicated investigation to fully elucidate the role of this putative receptor in mediating the effects of neurotensin analogs.
The existence and precise roles of putative additional neurotensin receptor subtypes like NTSR4 continue to be subjects of ongoing research. Understanding the binding profiles of various neurotensin fragments and analogs, including "Neurotensin, ser(7)-", at these potentially novel sites is crucial for a complete picture of neurotensin system complexity and for the development of targeted therapeutics.
Below is a summary of the discussed neurotensin receptor subtypes:
| Receptor Subtype | Classification | Key Characteristics | Affinity for NT Fragments (e.g., NT(8-13)) |
| NTSR1 | GPCR (Seven transmembrane) | High affinity for NT, widely distributed in CNS and periphery, Gq-preferring coupling | Yes unf.edu |
| NTSR2 | GPCR (Seven transmembrane) | Lower affinity for NT, mainly brain expression, involved in analgesia | Yes unf.edu |
| NTSR3 (Sortilin) | Single transmembrane (Vps10p) | Involved in NT internalization and degradation | Yes unf.edu |
| NTSR4 | Putative/Emerging Receptor unf.edu | Structural similarity to NTSR3, found in hippocampus/cerebellum, role in trafficking/termination unf.edu | Yes unf.edu |
Cellular and Intracellular Signaling Mechanisms Mediated by Neurotensin
G Protein-Coupled Receptor (GPCR) Dependent Signaling Pathways of Neurotensin (B549771) Receptors
NTSR1 is a classic seven-transmembrane domain GPCR that couples to heterotrimeric G proteins to initiate intracellular signaling cascades pnas.orgbiorxiv.org. Upon neurotensin binding, NTSR1 undergoes conformational changes that facilitate the interaction with and activation of downstream G proteins biorxiv.org.
Activation of Gαq/11 and Downstream Phospholipase C (PLC) Signaling
A primary signaling pathway activated by neurotensin binding to NTSR1 involves the activation of G proteins of the Gαq/11 family nih.govfrontiersin.orgbiorxiv.org. NTSR1 exhibits a strong preference for Gαq activation biorxiv.org. The activation of Gαq/11 is a crucial step that links receptor engagement to the activation of effector enzymes wikipedia.org.
Research using transfected cells expressing the rat neurotensin receptor demonstrated that neurotensin stimulates phosphoinositide hydrolysis in a concentration- and time-dependent manner nih.gov. This effect was not inhibited by pertussis toxin, indicating coupling to a pertussis toxin-insensitive G protein, consistent with the Gαq/11 family nih.govnih.gov. Studies in Chinese hamster ovary (CHO) cells expressing the rat neurotensin receptor and in human colon cancer cells have confirmed the activation of phospholipase C by neurotensin nih.govjneurosci.orgnih.gov.
Generation of Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG)
Activated phospholipase C-beta (PLC-β), downstream of Gαq/11 activation, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane wikipedia.org. This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) mdpi.comnih.govwikipedia.orgyoutube.com. IP3 is a water-soluble molecule that diffuses into the cytoplasm, while DAG is lipophilic and remains embedded in the cell membrane wikipedia.orgyoutube.com.
The generation of IP3 and DAG is a rapid and transient event following neurotensin stimulation mdpi.comnih.gov. This process is central to initiating the subsequent intracellular signaling events, particularly calcium mobilization and protein kinase C activation mdpi.comnih.govwikipedia.orgyoutube.com.
Intracellular Calcium Ion Mobilization and Dynamics
IP3 generated by PLC activation binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium storage organelle youtube.comreumatologiaclinica.org. Binding of IP3 to its receptor triggers the release of stored calcium ions from the ER lumen into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i) mdpi.comnih.govyoutube.comreumatologiaclinica.org.
Neurotensin has been shown to increase intracellular calcium levels in various cell types, including dopaminergic neurons and transfected PC12 cells jneurosci.orgnih.govjneurosci.org. This increase in intracellular calcium is a critical signal that can influence a wide range of cellular processes, including neurotransmitter release, enzyme activity, and gene expression reumatologiaclinica.org. The mobilization of calcium from intracellular stores is a key component of the neurotensin-mediated signaling cascade initiated by Gαq/11 and PLC activation mdpi.comnih.govyoutube.comreumatologiaclinica.org.
Research findings on neurotensin-induced calcium mobilization include observations in dopaminergic neurons where neurotensin caused a rapid increase in [Ca2+]i, with most of the calcium originating from the extracellular medium nih.govjneurosci.org. Blocking IP3 receptors with heparin prevented the excitatory effect of neurotensin in these neurons, suggesting the involvement of the IP3 pathway in calcium mobilization nih.govjneurosci.org.
Protein Kinase Activation Cascades
The second messengers, DAG and calcium, generated by the PLC pathway, converge to activate various protein kinases, most notably Protein Kinase C (PKC) mdpi.comnih.govwikipedia.orgyoutube.com.
Role of Protein Kinase C (PKC) Isoforms in Neurotensin Signaling
Diacylglycerol (DAG), along with calcium (for conventional PKC isoforms), recruits and activates Protein Kinase C (PKC) mdpi.comnih.govwikipedia.orgyoutube.com. PKC is a family of serine/threonine kinases that play diverse roles in cellular signaling nih.govmdpi.com. Neurotensin-induced PKC activation has been demonstrated in various cell lines, including human colon cancer cells and pancreatic carcinoma cells nih.govaacrjournals.orgaacrjournals.org.
Studies have shown that neurotensin stimulates the activation of specific PKC isoforms, such as PKCα and PKCβ1 nih.gov. The activation of PKC by neurotensin is dependent on the activation of phosphoinositide-specific phospholipase C nih.gov. PKC activation is crucial for mediating several downstream effects of neurotensin, including the activation of mitogen-activated protein kinases (MAPKs)/ERK pathways and the phosphorylation of target proteins mdpi.comnih.govnih.gov. Inhibition of PKC has been shown to block certain neurotensin-mediated effects, highlighting its critical role in the signaling cascade nih.govnih.gov.
Activation of Protein Kinase D (PKD)
Protein Kinase D (PKD), also known as PKCμ, is a family of serine/threonine kinases that function downstream of PKC in some signaling pathways aacrjournals.orgfrontiersin.orgnih.gov. PKD is activated by DAG and can be phosphorylated by activated PKC isoforms frontiersin.orgnih.gov. Neurotensin has been shown to induce rapid and striking activation of PKD in human pancreatic carcinoma cell lines aacrjournals.orgaacrjournals.org.
PKD activation by neurotensin is dependent on phorbol (B1677699) ester-regulated PKC(s), as demonstrated by the abrogation of neurotensin-induced PKD activation by selective PKC inhibitors aacrjournals.org. PKD plays a role in various cellular functions, including cell proliferation, migration, and survival mdpi.comfrontiersin.org. The activation of PKD represents another branch of the neurotensin signaling pathway initiated by the generation of DAG downstream of PLC activation aacrjournals.orgaacrjournals.orgfrontiersin.orgnih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway Engagement (e.g., ERK1/2, JNK)
Activation of neurotensin receptors, particularly NTSR1 and NTSR3, is known to engage the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal kinases (JNK). encyclopedia.pubfrontiersin.orgd-nb.infojneurosci.orgnih.govnih.govauajournals.org This pathway is a crucial cascade involved in transducing extracellular signals into intracellular responses, ultimately influencing gene expression and various cellular functions like proliferation and differentiation. auajournals.orgmdpi.com
Studies have shown that neurotensin stimulates the phosphorylation and activation of ERK1/2 and JNK in various cell lines expressing neurotensin receptors. jneurosci.orgnih.govnih.gov For instance, in human pancreatic cancer cells, neurotensin treatment resulted in increased ERK and JNK activity within minutes. nih.gov Similarly, in human microglial cells where NTSR3 is the primary receptor, neurotensin stimulated the phosphorylation of ERK1/2 and Akt. jneurosci.org
Raf-1 Activation: Ras-Dependent and Ras-Independent Mechanisms
Activation of the ERK1/2 pathway typically involves a kinase cascade initiated by the activation of Raf proteins, which then phosphorylate and activate MEK1/2, leading to ERK1/2 phosphorylation and activation. Raf-1 (c-Raf-1) is a key component in this cascade. aacrjournals.orgphysiology.org
Neurotensin can stimulate Raf-1 activation through both Ras-dependent and Ras-independent mechanisms, depending on the cell type and receptor involved. While receptor tyrosine kinases commonly activate Raf-1 via Ras-GTP binding, GPCRs like NTSR1 can utilize alternative pathways. aacrjournals.orgphysiology.org In some cell lines, NTSR1 activation leads to PKC-dependent Raf-1 activation, which can occur independently of Ras. frontiersin.orgnih.govd-nb.infooncotarget.comaacrjournals.orgfrontiersin.org Additionally, neurotensin receptor activation can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which in turn can activate the Ras-Raf-MEK-ERK pathway. encyclopedia.pubfrontiersin.orgnih.govd-nb.infooncotarget.comfrontiersin.org This transactivation provides a mechanism for neurotensin receptors to engage the classical Ras-dependent pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Involvement
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade activated by neurotensin receptors, playing a significant role in cell survival, growth, and migration. encyclopedia.pubfrontiersin.orgnih.govmdpi.comd-nb.infojneurosci.orgfrontiersin.orgnih.gov
Neurotensin binding to its receptors, including NTSR1 and NTSR3, can lead to the activation of PI3K, which phosphorylates phosphatidylinositol lipids, leading to the recruitment and activation of Akt (also known as Protein Kinase B). encyclopedia.pubfrontiersin.orgmdpi.comd-nb.infojneurosci.orgfrontiersin.orgnih.gov Studies in various cell lines have demonstrated neurotensin-induced Akt phosphorylation, indicating the involvement of this pathway. jneurosci.orgfrontiersin.orgnih.gov For instance, in human microglial cells, neurotensin stimulated the phosphorylation of Akt in a time and concentration-dependent manner. jneurosci.org The activation of the PI3K/Akt pathway by neurotensin receptors contributes to downstream effects such as increased cell survival and proliferation. mdpi.comd-nb.info
Src Kinase and Focal Adhesion Kinase (FAK) Signaling Interactions
Neurotensin receptor signaling also involves interactions with non-receptor tyrosine kinases such as Src and Focal Adhesion Kinase (FAK). These kinases are important regulators of cell adhesion, migration, and survival. frontiersin.orgnih.govmdpi.comd-nb.infooncotarget.comnih.gov
Activation of NTSR1 and NTSR3 can lead to the phosphorylation and activation of Src and FAK. frontiersin.orgnih.govmdpi.comd-nb.infonih.gov FAK, in particular, is often activated downstream of integrins and growth factor receptors and plays a key role in connecting cell surface receptors to intracellular signaling pathways and the cytoskeleton. mdpi.comd-nb.info Neurotensin-induced activation of FAK and Src can modulate cytoskeleton dynamics and promote processes like cell migration. nih.govd-nb.info Furthermore, FAK-Src signaling can interact with and activate the PI3K/Akt pathway, contributing to cell survival. mdpi.comd-nb.infonih.gov
Receptor Trafficking and Desensitization Mechanisms
Neurotensin receptor activity is tightly regulated by processes involving receptor trafficking and desensitization. These mechanisms help to control the magnitude and duration of signaling in response to ligand binding and prevent overstimulation. pnas.orgfrontiersin.org
Ligand-Induced Receptor Phosphorylation and Internalization Processes
Upon ligand binding, neurotensin receptors, particularly NTSR1, undergo phosphorylation. This phosphorylation is a key step in initiating receptor desensitization and internalization. pnas.orgatlasgeneticsoncology.org7tmantibodies.comuzh.chacs.orgbiorxiv.org G protein-coupled receptor kinases (GRKs) are primarily responsible for phosphorylating activated GPCRs like NTSR1 on serine and threonine residues, often located in the C-terminal tail and intracellular loops. 7tmantibodies.comacs.orgbiorxiv.org Studies have shown that GRK2 and GRK5 can phosphorylate NTSR1. acs.orgbiorxiv.org
Following phosphorylation, the activated and phosphorylated receptors are internalized from the cell surface into endocytic vesicles. pnas.orgatlasgeneticsoncology.orguzh.chresearchgate.netpnas.orgnih.govpnas.orgnih.gov This ligand-induced internalization is a crucial mechanism for regulating the number of receptors available at the plasma membrane and is involved in terminating or altering signaling. pnas.orgfrontiersin.orgnih.gov
Beta-Arrestin Recruitment and Clathrin-Mediated Endocytosis
A critical step in the internalization process of NTSR1 is the recruitment of beta-arrestins (β-arrestin 1 and β-arrestin 2) to the phosphorylated receptor. pnas.orgatlasgeneticsoncology.orguzh.chbiorxiv.orgresearchgate.netpnas.orginnoprot.cominnoprot.comnih.govresearchgate.netpnas.org Beta-arrestins serve as adaptor proteins that uncouple the receptor from G proteins, contributing to desensitization, and also link the receptor to the endocytic machinery. mdpi.comnih.gov
Neurotensin receptor internalization predominantly occurs via clathrin-mediated endocytosis. uzh.chresearchgate.netpnas.orgnih.govescholarship.org Beta-arrestin binding to the phosphorylated receptor facilitates the interaction with components of the clathrin-coated pit machinery, including clathrin and adaptor protein 2 (AP2), leading to the budding off of vesicles containing the receptor-ligand complex from the plasma membrane. researchgate.netnih.govnih.gov This process can also involve other proteins like dynamin and intersectin. researchgate.netnih.gov The internalized receptors can then be targeted for degradation in lysosomes or, in some cases, recycled back to the cell surface, influencing long-term signaling and cellular responses. atlasgeneticsoncology.orgresearchgate.netnih.govescholarship.org
Identification of G Protein-Independent Signaling Modalities
Beyond the classical G protein-dependent pathways, Neurotensin, ser(7)- receptor signaling, particularly through NTR1, involves G protein-independent mechanisms. A key player in these alternative pathways is β-arrestin. Upon agonist activation, GPCRs, including NTR1, undergo phosphorylation by G protein receptor kinases (GRKs), which promotes the binding of β-arrestins. ahajournals.orgnih.govresearchgate.netmdpi.com β-arrestins were initially recognized for their role in desensitizing GPCR signaling by physically uncoupling the receptor from G proteins and facilitating receptor internalization. ahajournals.orgnih.govresearchgate.net However, it has become evident that β-arrestins also act as signaling scaffolds, recruiting and activating various signaling molecules independently of G proteins. ahajournals.orgnih.govresearchgate.net
Internalization of NTR1, a process mediated by β-arrestins and clathrin, is crucial for receptor desensitization but is also linked to G protein-independent signaling. ahajournals.orgpnas.org Studies have shown that β-arrestins translocate to early endosomes along with NTR1 upon Neurotensin, ser(7)- stimulation. nih.gov This internalization and subsequent interaction with β-arrestins can lead to the activation of downstream signaling cascades, such as the MAP kinase pathway, from endosomal compartments. ahajournals.orgnih.govnih.gov The specific mechanisms by which β-arrestins participate in NTR1-associated MAP kinase and NFκB activation are still being investigated, and distinct roles for β-arrestin 1 and β-arrestin 2 have been observed in other systems. nih.gov
Regulation of Gene Expression and Transcription Factors by Neurotensin
Neurotensin, ser(7)- is known to modulate gene expression through the activation of various intracellular signaling pathways that converge on transcription factors.
Modulation of Activator Protein 1 (AP-1) Complex Components (c-fos, c-jun, Elk1)
Neurotensin, ser(7)- stimulation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.gov Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors such as Elk1 (also known as ternary complex factor or TCF). acnp.org Phosphorylated Elk1 then complexes with serum response factor (SRF) to bind to serum response elements (SREs) in the promoters of immediate early genes, including c-fos. acnp.org The induction of c-fos expression is a rapid cellular response to various extracellular signals. acnp.orgxiahepublishing.com
The c-Fos protein, once synthesized, forms a heterodimer with c-Jun, creating the Activator Protein 1 (AP-1) transcription factor complex. nih.govarigobio.comoncotarget.com This AP-1 complex binds to specific DNA sequences (AP-1 sites) in the regulatory regions of target genes, modulating their transcription. arigobio.comoncotarget.com Neurotensin, ser(7)- mediated activation of the MAPK/ERK pathway contributes to the increased expression and activation of AP-1 components like c-fos and c-jun, thereby influencing the transcription of genes involved in processes such as cell proliferation and survival. nih.govnih.govnih.gov
Nuclear Factor-kappa B (NFκB) Signaling Activation
Neurotensin, ser(7)- is also an activator of the Nuclear Factor-kappa B (NFκB) pathway. nih.govnih.govnih.govnih.gov Activation of NFκB by Neurotensin, ser(7)- has been observed in various cell types, including human colonic epithelial cells and mast cells. nih.govarxiv.org This activation involves the phosphorylation of the p65 subunit of NFκB and the degradation of its inhibitor, IκB-α, leading to the translocation of active NFκB into the nucleus. nih.gov In the nucleus, NFκB binds to target gene promoters, regulating the expression of genes, including those involved in inflammatory responses like interleukin-8 (IL-8). nih.govoup.com β-arrestins have been implicated in Neurotensin, ser(7)--induced NFκB activation in colonocytes. nih.gov
Early Growth Response Protein 1 (Egr-1) Modulation
Neurotensin, ser(7)- stimulates the expression of Early Growth Response Protein 1 (Egr-1), also known as Krox-24. nih.govnih.govnih.govnih.gov This induction of Egr-1 is often mediated through the MAPK pathway. nih.govnih.gov Research in human colonic epithelial cells has shown that Neurotensin, ser(7)- treatment significantly increases Egr-1 expression, and this effect can be blocked by inhibiting the MAPK pathway. nih.govnih.gov Egr-1 is a transcription factor that can bind to specific sites in the promoters of various genes, including the epidermal growth factor receptor (EGFR). nih.govnih.gov Neurotensin, ser(7)- has been shown to enhance Egr-1 binding to the EGFR promoter, contributing to increased EGFR gene transcription. nih.govnih.gov Knockdown of Egr-1 expression significantly inhibits Neurotensin, ser(7)--stimulated EGFR transcription. nih.govnih.gov
Signal Transducer and Activator of Transcription (STAT) Protein Phosphorylation (e.g., Stat5b)
Neurotensin, ser(7)- signaling can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, including STAT5b. nih.govresearchgate.netdtic.mil STAT proteins are typically activated by receptor tyrosine kinases and cytokine receptors, undergoing phosphorylation on specific tyrosine residues, which leads to their dimerization, translocation to the nucleus, and binding to DNA to regulate gene expression. atlasgeneticsoncology.orgfrontiersin.org In the context of Neurotensin, ser(7)- signaling, the activation of STAT5b has been observed, particularly in prostate cancer cells, and is linked to the transactivation of receptor tyrosine kinases like EGFR. nih.govresearchgate.netencyclopedia.pub STAT5b is phosphorylated on tyrosine 699, which is essential for its DNA binding and transcriptional activity. atlasgeneticsoncology.orgfrontiersin.org
The Role of Reactive Oxygen Species (ROS) in Neurotensin-Mediated Signaling
Reactive Oxygen Species (ROS) play a crucial role as signaling molecules in various cellular processes, and Neurotensin, ser(7)- mediated signaling involves the generation and action of ROS. nih.govahajournals.orgnih.govuni.lu Neurotensin, ser(7)- addition to cells has been shown to significantly increase intracellular ROS levels. nih.govuni.luaacrjournals.org This increase in ROS is essential for certain downstream signaling events triggered by Neurotensin, ser(7)-. nih.govuni.luaacrjournals.org
Specifically, ROS are critical for the transactivation of receptor tyrosine kinases such as EGFR and HER2 by Neurotensin, ser(7-). nih.govnih.govuni.luaacrjournals.orgesmed.orgmdpi.com Transactivation refers to the indirect activation of receptor tyrosine kinases by GPCRs. Neurotensin, ser(7)- induced transactivation of EGFR and HER2 is blocked by antioxidants and ROS scavengers, indicating the necessity of ROS in this process. nih.govuni.luaacrjournals.org The mechanism may involve ROS-dependent modulation of enzymes like protein tyrosine phosphatases or direct oxidation of cysteine residues on the receptor tyrosine kinases. mdpi.com The Neurotensin, ser(7-)-induced increase in ROS and subsequent EGFR/HER2 transactivation contribute to downstream signaling pathways like the MAPK/ERK pathway, influencing cellular processes such as proliferation. nih.govnih.govuni.lu
Neurotensin S Physiological and Neuromodulatory Roles Mechanistic Focus
Central Nervous System Modulations by Neurotensin (B549771)
Neurotensin (NT), a tridecapeptide, functions as a significant neuromodulator within the central nervous system (CNS), where it exerts a wide array of effects by interacting with various neurotransmitter systems. Its distribution is particularly concentrated in regions such as the amygdala, nucleus accumbens, and hypothalamus, placing it in a prime position to influence core neurological functions. The modulatory actions of neurotensin are critical in the fine-tuning of neuronal circuits, thereby impacting physiological and behavioral processes. The most extensively studied of these interactions are with the dopaminergic and serotonergic systems, where neurotensin plays a crucial role in shaping synaptic transmission and neuronal excitability.
Dopaminergic System Interactions and Functional Interplay
The interplay between neurotensin and the dopaminergic system is a cornerstone of its function in the CNS. Neurotensin receptors are densely co-localized with dopamine (B1211576) neurons and their projections, particularly within the mesocorticolimbic and nigrostriatal pathways. This anatomical proximity translates into a profound functional relationship, with neurotensin acting as a key regulator of dopamine signaling. This modulation occurs at multiple levels, from influencing the firing patterns of dopamine neurons to modulating dopamine release and interacting directly with dopamine receptors.
Regulation of Dopamine Neuron Firing Rate and Excitability (e.g., VTA, Substantia Nigra)
Neurotensin exerts a direct excitatory influence on dopamine neurons in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc). This excitation is primarily mediated by the neurotensin type 1 receptor (NTS1), a Gq-protein coupled receptor. Upon activation by neurotensin, NTS1 initiates a signaling cascade that leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an increase in the firing rate of these neurons.
Furthermore, neurotensin modulates the excitability of dopamine neurons by attenuating the inhibitory effects of D2 dopamine autoreceptors. Activation of these autoreceptors by dopamine typically leads to hyperpolarization and a subsequent decrease in neuronal firing, serving as a negative feedback mechanism. Neurotensin, through a protein kinase C (PKC)-dependent mechanism, can reduce the function of these D2 autoreceptors, thereby disinhibiting the dopamine neurons and leading to a sustained increase in their firing rate. This dual action of direct excitation and disinhibition highlights the potent role of neurotensin in amplifying dopaminergic tone at the level of the cell body.
Recent studies have also uncovered a novel form of signaling between dopamine neurons themselves, driven by the release of neurotensin from these same neurons. This process can induce a long-term depression of dopamine D2 receptor-mediated synaptic currents, particularly in the substantia nigra, suggesting a feedforward mechanism to enhance dopamine neuron excitability. nih.gov
Mechanisms of Dopamine Release Modulation in Specific Brain Regions (e.g., Striatum, Nucleus Accumbens)
The influence of neurotensin on dopamine release is regionally specific. In vivo microdialysis and voltammetry studies have demonstrated that neurotensin administration leads to a dose-dependent increase in dopamine efflux in the nucleus accumbens, a key region of the mesolimbic dopamine pathway. nih.gov In contrast, neurotensin appears to have a negligible effect on dopamine release in the dorsal striatum, which is part of the nigrostriatal pathway. nih.gov This selective enhancement of dopamine release in the nucleus accumbens underscores the role of neurotensin in modulating the brain's reward and motivation circuitry.
The mechanisms underlying this selective modulation are multifaceted. They are believed to involve both actions at the level of the dopamine cell bodies in the VTA, leading to increased firing and subsequent terminal release, as well as potential direct actions on dopamine terminals within the nucleus accumbens.
| Brain Region | Effect of Neurotensin on Dopamine Release | Experimental Evidence |
| Nucleus Accumbens | Augmentation of dopamine efflux | In vivo microdialysis and chronoamperometry nih.gov |
| Striatum | No significant alteration of extracellular dopamine | In vivo microdialysis and chronoamperometry nih.gov |
Allosteric and Direct Interactions with Dopamine Receptors (e.g., D2 Receptor)
A significant aspect of neurotensin's interaction with the dopaminergic system is its ability to allosterically modulate dopamine D2 receptors. There is substantial evidence for the formation of NTS1-D2 receptor heteromers, where the two receptors physically interact to influence each other's function. nih.gov This interaction is antagonistic in nature, with the activation of NTS1 by neurotensin leading to a reduction in the affinity of D2 receptors for their agonists. nih.gov
This allosteric modulation is a key mechanism by which neurotensin can counteract the effects of dopamine at the postsynaptic level. The formation of these NTS1-D2 heteromers has been demonstrated through co-immunoprecipitation studies and is thought to play a crucial role in the functional antagonism observed between neurotensin and dopamine signaling. nih.gov The intracellular signaling pathways involved in this interaction are complex and appear to involve PKC, which, upon activation by NTS1, can phosphorylate the D2 receptor, leading to its desensitization and internalization. nih.gov This heterologous desensitization provides a powerful mechanism for neurotensin to dampen D2 receptor-mediated signaling. nih.gov
Serotonergic Neurotransmission Modulation
Neurotensin also significantly modulates the serotonergic system, which is involved in a wide range of physiological functions, including mood, sleep, and pain perception. The anatomical and functional interactions between neurotensin and serotonin (B10506) neurons, particularly in the raphe nuclei, are critical for these modulatory effects.
Influence on Serotonergic Neuron Activity in Raphe Nuclei
The raphe nuclei, the primary source of serotonin in the brain, contain a significant number of neurotensin receptors. Neurotensin-containing fibers and terminals are also present in these nuclei, indicating a direct interaction between the two systems. nih.gov
Electrophysiological studies have shown that neurotensin has an excitatory effect on a subpopulation of serotonergic neurons in the dorsal raphe nucleus. nih.govnih.gov This excitation is concentration-dependent, with an EC50 of approximately 142 nM, and leads to an increase in the firing rate of these neurons. nih.gov The effect is most prominent in the ventral part of the dorsal raphe nucleus and is subject to desensitization with prolonged exposure to neurotensin. nih.govnih.gov
Mechanistically, neurotensin induces an inward current in these serotonergic neurons. nih.govnih.gov In the nucleus raphe magnus, this is achieved by enhancing a voltage-insensitive, non-selective cationic conductance through a novel subtype of neurotensin receptor coupled to Gαq/11 proteins. tmu.edu.tw This signaling pathway involves the generation of inositol (B14025) triphosphate (IP3) and subsequent calcium release from intracellular stores, which in turn activates the cationic conductance. tmu.edu.tw
| Brain Region | Effect of Neurotensin on Serotonergic Neurons | Key Findings |
| Dorsal Raphe Nucleus | Concentration-dependent increase in firing rate | EC50 = 142 nM; effect is subject to desensitization nih.gov |
| Nucleus Raphe Magnus | Depolarization and evocation of action potentials | Mediated by enhancement of a non-selective cationic conductance tmu.edu.tw |
Glutamatergic System Dynamics
Neurotensin plays a crucial role in modulating glutamatergic transmission, which is fundamental for excitatory signaling in the brain. nih.govnih.gov Its interactions are complex, involving both the enhancement of glutamate (B1630785) release and the amplification of postsynaptic glutamate receptor signals.
Research has demonstrated that neurotensin can augment the presynaptic release of glutamate. nih.gov This effect is mediated by the activation of the high-affinity neurotensin receptor, NTS1. nih.gov Studies have shown that NT increases the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by facilitating this presynaptic glutamate release. nih.gov The mechanism involves an increase in both the probability of vesicle release and the size of the readily releasable pool of vesicles, without affecting the rate of recovery from vesicle depletion. nih.gov This enhancement of glutamate release is dependent on the influx of calcium (Ca2+) through L-type Ca2+ channels and the subsequent activation of calmodulin and myosin light-chain kinase. nih.gov
Table 1: Mechanistic Details of Neurotensin-Induced Glutamate Release
| Parameter | Effect of Neurotensin | Underlying Mechanism | Reference |
|---|---|---|---|
| AMPA EPSC Amplitude | Increased | Facilitation of presynaptic glutamate release | nih.gov |
| Release Probability | Increased | Activation of NTS1 receptors | nih.gov |
| Readily Releasable Pool Size | Increased | Activation of NTS1 receptors | nih.gov |
| Calcium Influx | Required | Mediated by L-type Ca2+ channels | nih.gov |
| Downstream Effectors | Required | Calmodulin and Myosin Light-Chain Kinase | nih.gov |
Table 2: Neurotensin's Amplification of NMDA Receptor Signaling
| Receptor Interaction | Signaling Pathway | Functional Outcome | Reference |
|---|---|---|---|
| Neurotensin (via NTS1) and NMDA Receptor | Activation of Protein Kinase C (PKC) leading to NMDA receptor phosphorylation | Potentiation of NMDA receptor-mediated currents | nih.govnih.gov |
| Neurotensin and Glutamate | Increased extracellular glutamate levels | Enhancement of glutamate-induced excitotoxicity | nih.gov |
GABAergic Neurotransmission Regulation
Neurotensin also significantly influences the primary inhibitory neurotransmitter system in the brain, the GABAergic system. frontiersin.org
Studies have shown that neurotensin can increase the release of gamma-aminobutyric acid (GABA) in various brain regions, including the prefrontal cortex. nih.govjneurosci.org This effect is mediated by the direct activation of GABAergic interneurons that express the NTS1 receptor. nih.gov Local administration of neurotensin leads to a dose-dependent and impulse-dependent increase in extracellular GABA levels. nih.govjneurosci.org Interestingly, in some neuronal populations, neurotensin is co-released with GABA. nih.govelifesciences.org In such cases, the two neurotransmitters can have opposing actions on the postsynaptic neuron, with GABA mediating a rapid inhibition and neurotensin producing a slower, excitatory effect. nih.govelifesciences.org This dual signaling allows for a more complex and nuanced regulation of neuronal activity. Neurotensin has also been shown to inhibit GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) in dopamine neurons of the ventral tegmental area. nih.gov
Table 3: Effects of Neurotensin on the GABAergic System
| Brain Region | Effect | Mechanism | Reference |
|---|---|---|---|
| Prefrontal Cortex | Increased extracellular GABA levels | Direct activation of NTS1-expressing GABAergic interneurons | nih.govjneurosci.org |
| Medial Preoptic Area | Co-release with GABA, leading to opposing postsynaptic effects | GABA mediates rapid inhibition, Neurotensin mediates slower excitation | nih.govelifesciences.org |
| Ventral Tegmental Area | Inhibition of GABA-B receptor-mediated IPSCs in dopamine neurons | Downstream modulation of receptor signaling | nih.gov |
Cholinergic System Interactions
The interaction between neurotensin and the cholinergic system is particularly prominent in the basal forebrain, a region critical for cortical arousal and cognitive function. nih.gov
Neurotensin has a potent and selective excitatory effect on cholinergic neurons in the basal forebrain. nih.govnih.gov A high percentage of these cholinergic neurons express the NTS1 receptor. nih.gov The application of neurotensin to these neurons induces an inward current, leading to their excitation. nih.gov This excitation often manifests as a rhythmic bursting pattern of discharge. nih.govresearchgate.net This neurotensin-induced bursting of basal forebrain cholinergic neurons is believed to play a role in promoting cortical activity, specifically enhancing gamma and theta oscillations, which are associated with wakefulness and paradoxical sleep. nih.govresearchgate.net In the striatum, neurotensin can stimulate the release of acetylcholine (B1216132) from cholinergic interneurons, an effect that is dependent on neuronal firing. nih.gov
Table 4: Neurotensin's Modulation of Cholinergic Neurons
| Location | Effect on Cholinergic Neurons | Functional Consequence | Reference |
|---|---|---|---|
| Basal Forebrain | Excitation and induction of rhythmic bursting | Promotion of cortical gamma and theta activity, wakefulness | nih.govnih.govresearchgate.net |
| Striatum | Release of acetylcholine from interneurons | Modulation of striatal circuitry | nih.gov |
Central Regulation of Energy Balance and Feeding Behavior
Neurotensin is a significant neuromodulator in the central regulation of appetite and body weight. nih.gov Its actions are primarily centered within key brain regions that govern energy homeostasis.
Hypothalamic Circuitry and Anorexigenic Effects
The hypothalamus contains a high density of neurotensin and its receptors, playing a crucial role in the peptide's influence on feeding. wikipedia.org When administered centrally, neurotensin induces a reduction in food intake, an effect known as anorexia. This anorexigenic action is linked to its interaction with critical hypothalamic circuits that control satiety and hunger. Specifically, neurotensin modulates the activity of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, which are key components of the brain's satiety-signaling pathway. Activation of neurotensin receptor 1 (NTS1) is believed to be a primary mediator of these effects on food intake. 7tmantibodies.com The peptide also interacts with other neurotransmitter systems, including dopamine and leptin signaling pathways, to integrate metabolic information and suppress the drive to eat. researchgate.net
Thermoregulatory Mechanisms and Hypothermic Responses
Neurotensin is a potent regulator of core body temperature, consistently inducing hypothermia when introduced into the central nervous system. nih.govfrontiersin.org This effect is a hallmark of its central activity and is mediated by specific receptor interactions within thermoregulatory brain centers.
Central Receptor Subtype Mediation of Temperature Control
The hypothermic response to neurotensin is primarily mediated by the high-affinity neurotensin receptor, NTS1. nih.gov Activation of NTS1 in brain regions like the hypothalamus disrupts the homeostatic set-point for body temperature, leading to a controlled decrease. nih.gov While NTS1 is the main driver of hypothermia, the neurotensin receptor 2 (NTS2) may play a modulating role. nih.gov Research into metabolically stable neurotensin analogs has sought to separate the analgesic properties of the peptide from its hypothermic effects, highlighting the distinct, yet related, pathways governed by its receptor subtypes. nih.gov For instance, some studies have shown that it is possible to develop analogs that produce strong pain relief without causing a significant drop in body temperature, suggesting that the signaling pathways for analgesia and thermoregulation can be dissociated. nih.gov
Neurotensin in Antinociception and Pain Processing
Neurotensin plays a significant role in modulating pain perception through its actions in the brain and spinal cord. researchgate.net It produces potent analgesic effects that are independent of the opioid system, making its pathway a subject of interest for pain management research. nih.govfrontiersin.org
Influence on Pituitary Hormone Secretion
Neurotensin acts as a neuromodulator within the hypothalamic-pituitary axis, influencing the release of several anterior pituitary hormones. nih.gov Its effects can be either stimulatory or inhibitory, depending on the specific hormone and the physiological context.
Central neurotensin signaling has been shown to modulate the release of key hormones involved in stress, metabolism, and reproduction. nih.gov It stimulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in corticotropin-releasing hormone (CRH), which in turn triggers the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). nih.gov Neurotensin is also implicated in the regulation of prolactin and luteinizing hormone release. wikipedia.org Furthermore, it participates in the neuroendocrine control of the thyroid axis by regulating the function of thyroid-releasing hormone (TRH). nih.gov The influence of neurotensin on growth hormone secretion is also recognized, completing its broad regulatory profile over the endocrine system.
| Hormone | Effect of Central Neurotensin Administration | Primary Mediator |
| Adrenocorticotropic hormone (ACTH) | Stimulatory | CRH system activation nih.gov |
| Corticotropin-releasing hormone (CRH) | Stimulatory | Direct hypothalamic action nih.gov |
| Prolactin | Modulatory (release regulation) | Interaction with dopaminergic system wikipedia.org |
| Growth Hormone | Modulatory | Hypothalamic-pituitary axis influence nih.gov |
Central Regulation of Sleep-Wake Cycles
Neurotensin plays a critical role in the regulation of arousal and the sleep-wake cycle. Neurons expressing neurotensin in the lateral hypothalamus have been identified as a key population in promoting wakefulness. nih.gov Activation of these neurons can lead to rapid arousal from non-rapid eye movement (NREM) sleep and can sustain periods of wakefulness. nih.gov Studies have shown that these neurotensin-expressing neurons are most active during periods of wakefulness. bohrium.com
Conversely, the targeted removal of these specific neurons in animal models has been shown to decrease the total amount of time spent awake and lead to a fragmentation of wakefulness. bohrium.com This indicates their necessity in maintaining a normal arousal state. nih.gov Furthermore, neurotensin signaling through its high-affinity receptor, NTS1, is implicated in the regulation of REM sleep. oup.com The infusion of neurotensin into certain brain regions can promote NREM sleep while reducing wakefulness and REM sleep, highlighting the region-specific effects of this neuropeptide. nih.gov
| Feature | Observation | Implication |
| NtsLH Neuron Activation | Elicits rapid arousal from NREM sleep and produces uninterrupted wakefulness. nih.gov | NtsLH neurons are sufficient to drive wakefulness. |
| NtsLH Neuron Activity | More active during wakefulness; activity increases concurrently with wake-onset. nih.gov | Correlates with the state of wakefulness. |
| NtsLH Neuron Ablation | Significantly reduces wake amounts and mean duration of wake bouts. nih.gov | NtsLH neurons are necessary for maintaining normal arousal. |
| NTS1 Receptor Knockout | Leads to changes in baseline sleep, particularly a decrease in REM sleep during the dark period. oup.com | NTS1 receptor is crucial for the regulation and distribution of REM sleep. |
Neurotensin's Role in Central Blood Pressure Control
Neurotensin is involved in the central regulation of cardiovascular function, including blood pressure. nih.gov When administered directly into the spinal cord, neurotensin can cause a dose-dependent decrease in mean arterial pressure, heart rate, and sympathetic nerve activity. nih.gov This hypotensive effect suggests a sympathoinhibitory role for neurotensin at the spinal level.
Furthermore, neurotensin can enhance the baroreflex, a key homeostatic mechanism for regulating blood pressure on a moment-to-moment basis. nih.gov By increasing the sensitivity of the sympathetic baroreflex, neurotensin may contribute to a more robust and responsive control of blood pressure. nih.gov The presence of a tonic neurotensin input in the spinal cord is suggested by the observation that blocking neurotensin receptors can also lead to significant hypotension and sympathoinhibition. nih.gov
| Parameter | Effect of Intrathecal Neurotensin |
| Mean Arterial Pressure | Dose-related decrease. nih.gov |
| Heart Rate | Bradycardia (decrease). nih.gov |
| Splanchnic Sympathetic Nerve Activity | Sympathoinhibition (decrease). nih.gov |
| Sympathetic Baroreflex | Enhanced sensitivity. nih.gov |
Modulation of Reward Pathways and Psychostimulant Actions
Neurotensin has a well-documented interaction with the brain's mesotelencephalic dopamine system, which is central to reward processing and the effects of psychostimulant drugs. nih.gov This neuropeptide is implicated in locomotion, reward, and the pathophysiology of drug addiction. nih.gov
Central administration of neurotensin receptor agonists can mitigate many of the behavioral effects of psychostimulants. nih.gov This suggests that neurotensin can act as a modulator of dopamine-mediated behaviors. The neurotensin system is closely associated with dopaminergic and glutamatergic systems in the brain, and its modulation can influence the effects of drugs that act on these systems, such as d-amphetamine and apomorphine. nih.gov The involvement of endogenous neurotensin in these processes is highlighted by studies using neurotensin receptor antagonists, which can alter the behavioral responses to psychostimulants. nih.gov
Peripheral System Modulations by Neurotensin
In the periphery, neurotensin is primarily found in enteroendocrine cells of the small intestine and plays a significant role in the regulation of the gastrointestinal system. sigmaaldrich.comku.dk
Gastrointestinal Tract Physiological Actions
Neurotensin is released from the gut in response to food ingestion, particularly fats, and exerts a variety of effects on digestive processes. sigmaaldrich.commdpi.com
Neurotensin influences the movement of the gastrointestinal tract, though its effects can vary depending on the specific region. It has been shown to inhibit motility in the jejunum and ileum while stimulating colon motility. sigmaaldrich.com This differential regulation suggests a role in coordinating the passage of digested food through the intestines. In addition to its effects on motility, neurotensin is involved in the secretion of other gastrointestinal peptides and can influence intestinal blood flow. sigmaaldrich.comresearchgate.net
Role in Lipid and Fat Homeostasis
Neurotensin (NT), a peptide hormone and neurotransmitter, plays a significant role in the regulation of lipid and fat homeostasis, primarily through its actions in the gastrointestinal tract and its influence on hepatic functions. Released from enteroendocrine cells in the small intestine in response to fat ingestion, NT is integral to the processes of fat absorption and metabolism. mdpi.comnih.govfrontiersin.org
Mechanisms of Intestinal Lipid Absorption Enhancement
Neurotensin enhances the absorption of dietary fats from the intestine through a combination of direct and indirect mechanisms. Upon release stimulated by the presence of fatty acids in the gut lumen, NT facilitates their uptake by intestinal mucosal cells. mdpi.com
One of the key direct molecular mechanisms involves the attenuation of AMP-activated protein kinase (AMPK) activation. By inhibiting AMPK, a crucial sensor of cellular energy status that typically suppresses lipogenesis, NT promotes fatty acid absorption. researchgate.net This action is mediated through neurotensin receptor 1 (NTR1) and neurotensin receptor 3 (NTR3). researchgate.net
Indirectly, Neurotensin orchestrates a series of physiological responses that collectively augment fat absorption. These include:
Bile Acid Circulation: NT enhances the enterohepatic circulation of bile acids. mdpi.com It stimulates the expression of the apical sodium-dependent bile acid transporter (ASBT), leading to increased bile acid uptake. nih.gov This increased availability of bile acids in the gut lumen promotes the emulsification of lipids and the formation of micelles, which are essential steps for fat digestion and absorption. mdpi.com
Gastrointestinal Motility and Secretion: The peptide can influence small bowel motility and enhance pancreatic exocrine output, further contributing to an environment conducive to lipid processing. mdpi.com
| Mechanism | Description | Key Mediators |
|---|---|---|
| Direct: AMPK Inhibition | Neurotensin attenuates the activation of AMPK in intestinal cells, which promotes the uptake of fatty acids. | NTSR1, NTSR3 |
| Indirect: Bile Acid Circulation | Enhances bile acid reabsorption and availability by stimulating the ASBT transporter, improving lipid emulsification. | ASBT |
| Indirect: Pancreatic Secretion | Stimulates pancreaticobiliary secretions, aiding in the digestion of fats. | Pancreatic enzymes |
Influence on Hepatic Metabolic Processes
Neurotensin's influence extends to the liver, where it impacts lipid metabolism and can contribute to pathological conditions such as hepatic steatosis (fatty liver disease). biolife-publisher.itresearchgate.net The increased lipid influx from the gut toward the liver, facilitated by NT, is a primary factor. mdpi.com
Recent research has identified specific molecular targets of NT signaling in the liver that drive fat accumulation. Neurotensin upregulates the expression of CD36, a key fatty acid translocase, in hepatocytes, which enhances the uptake of long-chain fatty acids into the liver cells. nih.gov Concurrently, NT signaling inhibits peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). nih.gov PGC1α acts as a lipid sensor and is critical for activating genes involved in lipid catabolism. Its inhibition by NT, therefore, reduces the liver's capacity for fatty acid oxidation. nih.gov
Studies have shown that NT signaling is significantly upregulated in human liver samples with metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH). nih.gov In animal models, NT-deficient mice are protected from high-fat-diet-induced hepatic steatosis, underscoring the peptide's obligatory role in this process. nih.govfrontiersin.org
Contributions to Glucose Metabolism Regulation
Neurotensin exerts complex and multifaceted effects on glucose homeostasis. Its role is not straightforward, as it can produce different, sometimes opposing, effects depending on the prevailing glucose concentration. nih.gov
In studies using rat islets of Langerhans, Neurotensin was shown to stimulate the release of both insulin (B600854) and glucagon (B607659) at low glucose concentrations. nih.gov Conversely, at high glucose or arginine levels, NT inhibits the secretion of both hormones. nih.gov This dual action suggests a role for NT in fine-tuning pancreatic endocrine function in response to metabolic state.
Peripheral administration of Neurotensin has been found to improve acute glucose tolerance in both lean and obese mice, an effect mediated by the NTSR1 receptor. endocrine-abstracts.orgendocrine-abstracts.org This improvement is associated with increased circulating insulin levels. endocrine-abstracts.orgendocrine-abstracts.org The mechanism appears to involve gut-to-pancreas neuronal signaling rather than a direct effect on pancreatic islets, where NTSR1 expression is negligible. endocrine-abstracts.org Evidence suggests that NT acts on NTSR1-expressing enteric neurons, which in turn modulate cholinergic-mediated insulin secretion via the enteropancreatic axis. endocrine-abstracts.orgendocrine-abstracts.org
| Condition | Effect on Insulin Secretion | Effect on Glucagon Secretion | Overall Impact on Glucose Homeostasis |
|---|---|---|---|
| Low Glucose | Stimulation | Stimulation | Modulation of baseline hormone levels |
| High Glucose | Inhibition | Inhibition | Modulation of postprandial hormone release |
| Peripheral Administration | Increased circulating insulin | Improved acute glucose tolerance |
Paracrine and Endocrine Modulation of the Cardiovascular System
Neurotensin is involved in the regulation of the cardiovascular system, with its immunoreactivity found in the myocardium, the heart's conduction system, intracardiac ganglia, and coronary vessels. nih.gov It produces a variety of cardiovascular actions, acting as both a paracrine and endocrine modulator. nih.gov
The effects of Neurotensin on the cardiovascular system are diverse and can be species-dependent. nih.gov Key actions include:
Heart Rate and Contractility: It can accelerate heart rate and increase myocardial contractility. nih.gov
Blood Pressure and Flow: Neurotensin affects systemic blood pressure, coronary vascular tone, and regional blood flow to various tissues, including the gastrointestinal tract and adipose tissue. nih.gov
These cardiovascular effects are mediated through multiple pathways. Neurotensin can act directly on its receptors (NTS1, NTS2, and NTS3), which are expressed in the myocardium. nih.gov The NTS1 receptor, in particular, is thought to mediate many of the NT-induced cardiovascular responses. nih.gov Indirectly, Neurotensin can stimulate the release of other vasoactive substances, such as histamine (B1213489) and catecholamines, or trigger cardiovascular reflexes by activating primary visceral afferent neurons. nih.gov Elevated systemic levels of Neurotensin's stable precursor, pro-NT, have been linked in population-based studies to an increased risk for cardiovascular morbidity and mortality. frontiersin.orgnih.gov
Involvement in Immune-Inflammatory Responses
Neurotensin is increasingly recognized as a significant modulator of immune and inflammatory processes, often acting as a pro-inflammatory peptide. mdpi.comnih.gov It can stimulate cell proliferation and contribute to both site-specific and systemic pro-inflammatory conditions. mdpi.com This peptide interacts with various immune cells, including mast cells, macrophages, and lymphocytes, influencing their function and the release of inflammatory mediators. biolife-publisher.itnih.gov
In the context of intestinal inflammation, such as that induced by Clostridium difficile toxin A, Neurotensin and its receptor are elevated, and blocking the receptor can inhibit inflammatory damage. nih.gov This indicates a key role for Neurotensin in the pathogenesis of colonic inflammation and mast cell activation. nih.gov
Stimulation of Cell Proliferation and Pro-Inflammatory Cytokine Production (e.g., MIP-2, MCP-1, IL-1β, TNFα, IL-8)
A critical aspect of Neurotensin's pro-inflammatory activity is its ability to stimulate the production of various cytokines. In human colonic epithelial cells, Neurotensin stimulates the expression and secretion of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. nih.gov This stimulation is mediated through complex signaling cascades involving Rho GTPase-mediated NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov
In hepatocellular carcinoma, an aberrantly activated Neurotensin/IL-8 pathway has been shown to orchestrate a local inflammatory response that promotes tumor invasion. nih.gov Neurotensin-induced IL-8 attracts immune cells like macrophages and neutrophils to the local microenvironment. nih.gov
Furthermore, Neurotensin can stimulate mast cells to release pro-inflammatory compounds and can modulate macrophage function. biolife-publisher.itnih.gov While some studies suggest a protective, anti-inflammatory role in specific contexts by suppressing certain cytokines, much of the evidence points to its function as a pro-inflammatory mediator, particularly in chronic inflammatory conditions and cancer. biolife-publisher.itnih.gov Studies have demonstrated that Neurotensin can induce the expression of cytokines including IL-1β and TNF-α. researcher.liferesearchgate.net For instance, treatment with Neurotensin can induce IL-6 secretion from preadipocytes, linking it to adipose tissue inflammation. mdpi.com
| Cytokine | Cell/Tissue Type | Signaling Pathway | Reference |
|---|---|---|---|
| Interleukin-8 (IL-8) | Human Colonic Epithelial Cells, Hepatocellular Carcinoma Cells | MAPK, NF-κB, Rho GTPase | nih.govnih.gov |
| Interleukin-6 (IL-6) | Preadipocytes | Not specified | mdpi.com |
| Interleukin-1β (IL-1β) | Immune Cells | Not specified | researcher.liferesearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Immune Cells | Not specified | researcher.liferesearchgate.net |
Mast Cell Degranulation and Activation Pathways
Neurotensin is a significant modulator of mast cell activity, capable of inducing degranulation and the release of various pro-inflammatory and vasoactive mediators. nih.govbrainimmune.com This process is initiated through a specific, receptor-mediated signaling cascade. Mast cells express neurotensin receptors (NTRs), and the interaction of neurotensin with these receptors triggers a series of intracellular events that culminate in the release of granular contents. brainimmune.comnih.gov
The activation pathway is dependent on a pertussis toxin-sensitive G protein, indicating the involvement of G protein-coupled receptors (GPCRs). nih.gov Upon binding of neurotensin to its receptor, the associated G protein activates phospholipase C (PLC). nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govbiolife-publisher.it The generation of IP3 leads to a rapid increase in intracellular free calcium concentrations. nih.gov
Furthermore, the signaling cascade involves the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov This pathway highlights a mechanism by which neurotensin not only causes immediate degranulation but also influences gene expression for the synthesis of other mediators. Research has shown that neurotensin can act synergistically with other stress-related molecules, such as corticotropin-releasing hormone (CRH), to augment mast cell activation and the release of specific mediators like vascular endothelial growth factor (VEGF). nih.govbrainimmune.combiolife-publisher.it
The degranulation of mast cells by neurotensin results in the release of a variety of pre-formed and newly synthesized mediators that contribute to inflammatory processes and increased vascular permeability. brainimmune.combiolife-publisher.it
Table 1: Mediators Released from Mast Cells upon Neurotensin Stimulation
| Mediator | Function | Reference |
|---|---|---|
| Histamine | Increases vascular permeability, smooth muscle contraction. | brainimmune.com |
| Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis and vascular permeability. | nih.govbrainimmune.com |
| Tumor Necrosis Factor (TNF) | Pro-inflammatory cytokine. | brainimmune.com |
| Interleukin-8 (IL-8) | Chemoattractant for neutrophils and other immune cells. | brainimmune.com |
| Corticotropin-releasing hormone (CRH) | Stress-related neuropeptide, can further activate mast cells. | biolife-publisher.it |
Table 2: Key Components in Neurotensin-Induced Mast Cell Activation Pathway
| Component | Role in Pathway | Reference |
|---|---|---|
| Neurotensin Receptor (NTR) | Specific cell surface receptor that binds neurotensin. | brainimmune.comnih.gov |
| G protein (pertussis toxin-sensitive) | Transduces the signal from the activated NTR to effector enzymes. | nih.gov |
| Phospholipase C (PLC) | Enzyme that generates second messengers IP3 and DAG. | nih.govbiolife-publisher.it |
| Inositol Trisphosphate (IP3) | Mobilizes calcium from intracellular stores. | nih.govbiolife-publisher.it |
| Intracellular Calcium (Ca2+) | A critical second messenger for granule exocytosis. | nih.govbiolife-publisher.it |
| NF-κB | Transcription factor involved in the synthesis of inflammatory mediators. | nih.gov |
Intrinsic Antimicrobial Properties of Neurotensin
Beyond its neuromodulatory and immunomodulatory roles, neurotensin has been identified as a neuropeptide with intrinsic antimicrobial capabilities. ekb.eg Neuropeptides are increasingly recognized as components of the innate immune system, sharing structural and functional similarities with classic antimicrobial peptides (AMPs), such as being short, cationic, and amphipathic. frontiersin.orgnih.gov
Research indicates that neurotensin exhibits inhibitory activity against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. ekb.eg Specifically, it has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg Its antimicrobial action also extends to fungi, with demonstrated inhibitory effects against the yeast Candida albicans. ekb.eg However, the antimicrobial spectrum is not all-encompassing, as one study found that clinical isolates of Staphylococcus lugdunensis were not susceptible to the peptide. researchgate.net The mechanisms by which neurotensin exerts its antimicrobial effects are thought to involve the disruption of microbial membranes, a common mode of action for many AMPs. nih.gov
Table 3: Reported Antimicrobial Spectrum of Neurotensin
| Organism | Type | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Inhibitory | ekb.eg |
| Escherichia coli | Gram-negative bacteria | Inhibitory | ekb.eg |
| Pseudomonas aeruginosa | Gram-negative bacteria | Inhibitory | ekb.eg |
| Candida albicans | Yeast (Fungus) | Inhibitory | ekb.eg |
| Staphylococcus lugdunensis | Gram-positive bacteria | Not susceptible | researchgate.net |
Pathophysiological Implications of Neurotensin Preclinical Mechanistic Studies
Neurotensin (B549771) in Neurological and Psychiatric Disorders
Neurotensin's widespread distribution and its interactions with multiple neurotransmitter systems suggest its potential involvement in a range of neurological and psychiatric disorders. Preclinical research has explored its role in conditions such as schizophrenia, Parkinson's disease, Alzheimer's disease, drug addiction, and stress-related disorders. nih.govnih.govnih.gov
Mechanisms in Schizophrenia Pathogenesis and Antipsychotic Drug Action
Dysregulation of neurotensin neurotransmission has been hypothesized to contribute to the pathogenesis of schizophrenia. austinpublishinggroup.comresearchgate.netcapes.gov.brnih.gov The neurotensin system has a close anatomical and functional relationship with the mesocorticolimbic and neostriatal dopamine (B1211576) systems, which are heavily implicated in schizophrenia. researchgate.netcapes.gov.brnih.gov Preclinical evidence suggests that neurotensin may function as an endogenous antipsychotic compound. frontiersin.orgaustinpublishinggroup.comnih.gov Studies have shown that central administration of neurotensin can produce behavioral effects similar to those induced by antipsychotic drugs. frontiersin.orgaustinpublishinggroup.commdpi.comnih.gov
Furthermore, antipsychotic drugs, both typical and atypical, have been shown to influence neurotensin neurotransmission. Acute or chronic administration of these drugs can enhance neurotensin mRNA levels, tissue content, and release in brain regions like the nucleus accumbens. austinpublishinggroup.commdpi.com This effect is thought to contribute to the therapeutic actions of antipsychotic drugs. austinpublishinggroup.commdpi.com One proposed mechanism involves the antagonistic action of activated NTS1 receptors on dopamine D2 receptor function. austinpublishinggroup.com This interaction in putative receptor heteromers is considered relevant to schizophrenia. austinpublishinggroup.com
Preclinical studies using neurotensin receptor antagonists have provided further support for the involvement of the neurotensin system in the mechanism of action of antipsychotic drugs. For instance, a selective neurotensin receptor antagonist was shown to block the effects of antipsychotic drugs in animal models of sensory motor gating deficits relevant to schizophrenia. nih.gov Differences in how typical and atypical antipsychotics alter neurotensin neurotransmission in nigrostriatal and mesolimbic dopamine terminal regions may also correlate with their propensity for causing extrapyramidal side effects and their clinical efficacy, respectively. nih.gov
Table 1: Effects of Antipsychotic Drugs on the Neurotensinergic System in Preclinical Studies
| Antipsychotic Type | Effect on Neurotensin System (e.g., mRNA, Peptide Levels, Release) | Brain Region(s) | Proposed Relevance | Source |
| Typical Antipsychotics (e.g., Haloperidol) | Increase NT mRNA, content, and release | Nucleus Accumbens, Striatum (both limbic and motor regions) | Predictive of clinical efficacy and extrapyramidal side effects | mdpi.comnih.govnih.govpsychiatrist.com |
| Atypical Antipsychotics (e.g., Clozapine, Quetiapine) | Increase NT mRNA, content, and release | Nucleus Accumbens, Striatum (primarily limbic regions) | Predictive of clinical efficacy with reduced extrapyramidal side effects | mdpi.comnih.govnih.govpsychiatrist.com |
Role in Parkinson's Disease: Dopaminergic Dysregulation and Excitotoxicity
Neurotensin is closely linked to the dopaminergic system, which is significantly affected in Parkinson's disease (PD). nih.govfrontiersin.orgmdpi.com NTS1 receptors are highly expressed in nigro-striatal dopaminergic neurons, which undergo degeneration in PD. nih.govfrontiersin.org Postmortem studies in individuals with PD have shown decreased NTS binding density in the substantia nigra and other brain areas. researchgate.net
It has been hypothesized that elevated neurotensin levels in the basal ganglia in PD patients might contribute to the neurodegeneration of dopamine neurons in the substantia nigra by enhancing excitotoxic glutamate (B1630785) signaling via NTS1 receptors. nih.govfrontiersin.org Neurotensin can modulate dopamine neurotransmission through various mechanisms, including up-regulating tyrosine hydroxylase gene expression and decreasing the binding affinity of dopamine for D2 receptors. nih.gov Neurotensin also opposes D2 receptor agonist-induced auto-inhibition of dopamine cell firing. nih.gov
Preclinical studies using rodent models of PD have suggested that neurotensin and its analogs may exert neuroprotective effects against PD-like symptomatology. mdpi.comresearchgate.net These neuroprotective actions might involve inhibiting apoptosis, cytotoxicity, oxidative stress, inflammation, and stimulating mitochondrial bioenergetics. mdpi.com
Neurotensin's Involvement in Alzheimer's Disease Pathology
Changes in the levels of neurotensin and its receptors have been observed in several brain regions in individuals with Alzheimer's disease (AD). nih.gov Preclinical research suggests that neurotensin may influence the formation of senile plaques and be associated with AD pathogenesis through different pathways. nih.gov
Studies have found decreased levels of neurotensin in brain areas such as the septum and suprachiasmatic nucleus in AD. nih.gov Neurotensin has been shown to increase the excitability of neurons in the entorhinal cortex, a brain region critically involved in the early pathological changes of AD. nih.gov This facilitation is mediated by NTS1 receptors and TREK-2 K+ channels. nih.gov Activation of NTS1 receptors has also been shown to enhance spatial learning and improve memory in preclinical AD models. nih.gov
Furthermore, neurotensin, as a sortilin ligand, may play a role in rescuing the survival of aged neurons by blocking sortilin-induced proNGF neurotoxicity. nih.gov The density of amyloid plaques in the occipital cortex has also been negatively correlated with neurotensin-positive neurons in the suprachiasmatic nucleus, suggesting neurotensin's potential involvement in the disruption of fractal activity observed in AD. nih.gov
Mechanistic Contributions to Drug Addiction and Psychostimulant Abuse
Neurotensin-containing circuits are believed to mediate some of the rewarding and sensitizing properties of drugs of abuse. researchgate.netnih.govcapes.gov.br The close anatomical and functional relationship between neurotensin and the mesocorticolimbic and nigrostriatal dopamine systems is central to its role in addiction. nih.govresearchgate.net The mesocorticolimbic system, where neurotensin co-localizes with dopamine and other neurotransmitters, is the anatomical substrate for psychostimulant dependence and craving. frontiersin.org
Neurotensin modulates dopamine signaling, and its influence on reward circuits and motivation for drug consumption is based on its ability to interact with the dopaminergic system, particularly through the formation of NTS1 heterocomplexes with D2 dopamine receptors. researchgate.net This interaction can indirectly modulate the activity of glutamatergic and GABAergic systems. researchgate.net
Preclinical studies have demonstrated that neurotensin can attenuate behaviors associated with psychostimulant abuse. For example, central administration of neurotensin has been shown to attenuate amphetamine-induced hyperlocomotion and cocaine-induced reward behaviors in animal models. researchgate.net Neurotensin receptor antagonists have also been used to investigate the role of the neurotensin system in psychostimulant effects. Studies have shown that antagonists like SR 48692 can alter the behavioral effects of cocaine and amphetamine and may participate in the maintenance of locomotor sensitization and conditioned place preference. nih.gov This suggests that targeting the neurotensin system could be a strategy for treating drug addiction. nih.gov
Table 2: Preclinical Findings on Neurotensin and Drug Addiction/Psychostimulant Abuse
| Substance of Abuse | Neurotensin System Involvement | Preclinical Observation | Source |
| Psychostimulants (e.g., Amphetamine, Cocaine) | Interaction with dopaminergic system (NTS1-D2 heteromers) | Attenuation of hyperlocomotion and reward behaviors by NT administration; Alteration of effects by NTR antagonists | frontiersin.orgresearchgate.netnih.gov |
| Ethanol (B145695) | Involvement of NT neurons in amygdala; Role of NTS1 and NTS2 receptors | NT neurons in central amygdala strengthen alcohol consumption; Altered alcohol consumption in NTR knockout mice | mdpi.comencyclopedia.pub |
Neurotensin System in Stress-Related Disorders
The neurotensinergic system has been implicated in the body's response to stress and in the pathophysiology of stress-related disorders such as anxiety and depression. nih.govrjpbr.comnih.gov Neurotensin and its receptors are present in brain regions known to be involved in anxiety and depression, including the prefrontal cortex, amygdala, and hippocampus. nih.gov
Molecular and Cellular Mechanisms in Anxiety and Depression
Preclinical studies have provided evidence for the involvement of neurotensin in anxiety-like behaviors. Research in animal models of chronic unpredictable stress, a model for chronic stress-induced anxiety, has shown that neurotensin is involved in these behaviors, particularly in the bed nucleus of the stria terminalis, a region crucial for anxiety. nih.gov Stress responses and anxiety are thought to primarily involve NTS1 receptors, although NTS2 and NTS3 may also play a role. nih.govrjpbr.comnih.gov
In the context of depression, NTS1 and NTS3 receptors are primarily implicated. nih.govrjpbr.comnih.gov Some actions of neurotensin and its receptors in these disorders may be mediated through interactions with corticotropin-releasing factor (CRF) and neurotensin's pro-inflammatory mediating actions. nih.govrjpbr.com Molecular knockdown of NTS1 in the medial septum has been shown to ameliorate anxiety induced by acute restraint stress in preclinical models. larvol.com This further supports the potential of neurotensin and its receptors as therapeutic targets for psychiatric conditions like anxiety. larvol.com
Role in Post-Traumatic Stress Disorder (PTSD) and Fear Memory Consolidation
The neurotensinergic system is involved in stress-related disorders, including PTSD and aspects of fear memory. rjpbr.comnih.govexlibrisgroup.comnih.gov Research suggests that NTSR2 and, to a lesser extent, NTSR1 are implicated in PTSD. rjpbr.comnih.govnih.gov NTSR2, in particular, appears to play a role in fear memory consolidation. rjpbr.comnih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net Studies using NTSR1-knockout mice indicate that NTSR1 may exert inhibitory roles in the processing of weak fear memory. nih.gov Furthermore, NTSR2 has been identified as essential for contextual fear memory. biorxiv.org
Cellular localization studies reveal that NTSR2 is predominantly expressed by astrocytes in the basolateral amygdala (BLA), although it is also weakly expressed in neurons. biorxiv.orgresearchgate.net Neurotensin itself is induced in BLA engram neurons during fear memory consolidation. biorxiv.org Modulating NTSR2 activity has been shown to alter fear expression and consolidation in preclinical models. researchgate.net For instance, the NTSR2 agonist β-lactotensin has demonstrated anxiolytic-like activity and enhanced the consolidation of fear extinction. nih.govresearchgate.net The locus coeruleus (LC), a brain region implicated in the dysregulation of the norepinephrine (B1679862) (NE) system in PTSD, is known to express neurotensin. frontiersin.org Within the central nucleus of the amygdala (CeA), another key area in stress and anxiety responses, neurotensin-labeled cells are frequently immunoreactive for corticotropin-releasing factor (CRF), suggesting a potential interaction between these systems in the context of stress. frontiersin.org
Implications in Ethanol Consumption and Addiction Mechanisms
Experimental evidence supports the involvement of Neurotensin in preclinical models of alcohol addiction. nih.govresearchgate.netfrontiersin.org Specifically, neurotensin-expressing neurons in the central nucleus of the amygdala that project to the parabrachial nucleus have been shown to strengthen alcohol consumption and preference. nih.govresearchgate.netbiorxiv.org Studies in rats bred for alcohol preference have found lower levels of Neurotensin in the frontal cortex compared to wild-type animals. nih.govresearchgate.net
Both NTSR1 and NTSR2 seem to be involved in mediating the effects of ethanol and influencing consumption. rjpbr.comnih.govnih.govresearchgate.net Collectively, all Neurotensin receptors appear to be implicated in ethanol consumption. rjpbr.comnih.govnih.gov Activating NTSR1 may hold potential for regulating addictive behaviors. nih.gov Preclinical studies using NTSR1 null mice have shown decreased sensitivity to the ataxic effects of ethanol and increased ethanol consumption when given free access to alcohol. nih.gov This suggests that NTSR1 contributes to Neurotensin-mediated ethanol intoxication. nih.gov The pharmacological effects of NT69L, a brain-permeable Neurotensin analog, in reducing ethanol consumption and preference appear to be mediated by NTSR1, as NT69L treatment significantly reduced ethanol intake in wild-type mice but not in NTSR1 null mice. nih.gov Neurotensin agonists could potentially reduce alcohol consumption by enhancing its intoxicating effects and possibly diminishing its rewarding and reinforcing properties. frontiersin.org One proposed mechanism involves Neurotensin increasing striatopallidal GABA transmission in the nucleus accumbens (NAc). frontiersin.org Manipulation of central amygdala neurotensin neurons has been shown to alter alcohol consumption, and optogenetically stimulating CeA-NTS projections to the parabrachial nucleus can increase ethanol consumption. biorxiv.org
Interplay with the Corticotropin-Releasing Factor (CRF) System in Stress Responses
Interactions between the Neurotensin and Corticotropin-Releasing Factor (CRF) systems contribute to some of the actions of Neurotensin and its receptors in stress-related contexts. rjpbr.comnih.govexlibrisgroup.comnih.gov CRF is a key mediator of the stress response, produced in the hypothalamic paraventricular nucleus (PVN) and acting as an initial activator of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com Notably, CRF neurons in the PVN have been found to partially co-express neurotensin. mdpi.com
Neurotensin has been shown to stimulate the activity of the hypothalamic-pituitary CRH-ACTH system. nih.gov Central administration of Neurotensin can increase ACTH and corticosterone (B1669441) levels, particularly in the presence of CRF receptor activation in the PVN. nih.gov The modulatory effect of Neurotensin on pituitary-adrenocortical function in rats may be biphasic, with lower doses exerting a stimulatory effect and higher doses potentially having an inhibitory effect on both pituitary ACTH release and adrenocortical secretion. nih.gov Furthermore, Neurotensin can induce the expression of CRFR-1. oup.com As mentioned earlier, neurotensin-labeled cells in the CeA are often immunoreactive for CRF, and silencing CRF in the CeA has been shown to attenuate corticosterone responses to subsequent stress in preclinical models. frontiersin.org
Oncogenic Roles of Neurotensin in Cancer Progression
Neurotensin's role as a growth factor has been extensively studied, including its involvement in the progression of various cancers. mdpi.comfrontiersin.orgresearchgate.netnih.gov Neurotensin and its receptors, primarily NTR1 and SORT1/NTR3, are widely investigated in the field of oncology. mdpi.com The Neurotensin/NTSR1 complex is proposed to contribute to cancer progression due to the various oncogenic effects induced by Neurotensin in tumors and cancer cell lines. frontiersin.orgresearchgate.net Neurotensin is frequently highly expressed in many tumor tissues and cells, correlating with a carcinogenic effect.
Neurotensin as an Autocrine and Paracrine Growth Factor in Malignancies
Neurotensin functions as both a paracrine and endocrine modulator, particularly in the digestive tract, and acts as a growth factor on a variety of normal and cancerous cells. nih.govfrontiersin.org In certain human colon cancers, Neurotensin may function as an autocrine growth factor. nih.gov Preclinical studies in lung cancer xenografts have demonstrated that Neurotensin enhances primary tumor growth and the production of nodal metastases through both autocrine and paracrine regulatory loops. aacrjournals.org Neurotensin is recognized as an autocrine growth factor for some lung cancer cells. aacrjournals.org In colorectal cancer, Neurotensin and NTSR1 are overexpressed compared to normal epithelial tissue. mdpi.com Overexpression of Sortilin/NTSR3 has also been linked to proliferation and migration in various malignancies, including neuroendocrine tumors, breast and ovarian carcinomas, gliomas, thyroid cancers, and chronic lymphocytic leukemias. mdpi.com
Mechanisms Promoting Cancer Cell Proliferation and Survival
Activation of the Neurotensin/NTR1 complex is involved in key processes driving tumor progression, including cell proliferation, survival, migration, invasion, and neoangiogenesis. mdpi.com Neurotensin has been shown to stimulate proliferation in tumor cells derived from pancreatic, colon, prostate, and small-cell lung cancer. mdpi.com Activation of NTSR1 promotes cancer cell proliferation, survival, migration, and invasiveness through the activation of multiple oncogenic pathways. oncotarget.comoncotarget.com These signaling pathways can include PKC, ERK1/2, RhoGTPases, NF-κB, and FAK activation. aacrjournals.org The NTS-induced PKC/ERK signaling pathway is particularly well-studied in mediating proliferation, survival, migration, and invasion. frontiersin.org Activation of MAPK via NTSR1 is associated with uncontrolled cell growth. frontiersin.org NTSR2 and NTSR3 have been shown to be essential for Neurotensin-mediated survival in certain cell types, such as insulin-producing cells. frontiersin.org
Preclinical studies involving the knockdown of NTSR1 in neuroendocrine tumor cells resulted in decreased proliferation and reduced expression levels of growth-related proteins. oncotarget.comoncotarget.com Stable silencing of NTSR1 suppressed the growth and anchorage-independent growth of BON cells. oncotarget.comoncotarget.com Neurotensin promotes tumor proliferation in breast and ovarian cancers, with the NT/NTR1 axis playing a key role in this process. mdpi.com In colon cancer cell lines like HT29 and HCT116, Neurotensin stimulates MAP kinase phosphorylation and cell growth via its receptors. cnrs.fr The association of Sortilin/NTSR3 with neurotrophin receptors TrkA/B/C can induce cell proliferation. mdpi.com Sortilin/NTSR3 is involved in the Neurotensin-induced proliferation observed in several cancer cell lines. mdpi.com The complex formed by Sortilin/NTSR3 and NTSR1 in NTS-induced cancer cell proliferation may involve internalization processes. mdpi.com
Modulation of Cancer Cell Migration and Invasion Pathways
Neurotensin and its receptors are involved in promoting tumor invasion and metastasis. mdpi.com In triple-negative breast cancer, Neurotensin stimulates invasion and migration through the activation of NTR1, leading to the expression of matrix metalloproteinase-9 (MMP-9), which is crucial for invasion. mdpi.com NTR3 also plays a role in triple-negative breast cancer cell invasion, as its knockdown has been shown to inhibit this process. mdpi.com The NT/NTR1 complex facilitates pro-metastatic cellular changes by reducing basal cell adhesion and acts synergistically with epidermal growth factor (EGF) to enhance cell migration and invasion. mdpi.com Transcriptome analysis of pharyngeal squamous cell carcinoma treated with Neurotensin revealed the overexpression of genes associated with metastasis, such as MMP-1 and IL-8. mdpi.com Neurotensin has been shown to accelerate the migration and invasion of colon and pancreatic cancer cells. mdpi.com
Contribution to Metastatic Potential
Preclinical studies have provided significant evidence for the role of the neurotensin system in promoting the metastatic potential of cancer cells. The NT/NTSR1 complex is a key player in driving pro-metastatic cellular changes. Mechanistically, this complex can reduce basal cell adhesion, a critical factor for metastatic spread, and synergize with growth factors like EGF to enhance cell migration and invasion mdpi.comnih.gov.
In breast cancer, for instance, studies using xenograft models have demonstrated a direct link between neurotensin expression and metastasis. ER-positive MCF-7 xenografts that did not express neurotensin did not develop metastases, whereas clones overexpressing neurotensin developed metastases in a significant percentage of cases (41% for low expression, 76% for high expression) mdpi.com. In triple-negative breast cancer (TNBC) cells, NT stimulates invasion and migration via NTSR1 activation, leading to the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation and invasion nih.gov. Disruption of NTSR1 signaling through silencing RNA or the antagonist SR48692 has been shown to reverse these pro-transforming functions and inhibit tumor growth in xenograft models of breast cancer researchgate.net.
In pancreatic cancer, neuron-derived neurotensin has been shown to promote invasiveness and recruitment in both 2D and 3D assays, with these effects depending on NTSR1 and PI3K activation nih.gov. Inhibition of NTSR1 in pancreatic cancer cells resulted in decreased tumor dissemination in vivo nih.gov. Overexpression of NTSR1 in pancreatic cancer cell lines has been shown to accelerate their metastatic abilities in vivo nih.gov.
In head and neck squamous cell carcinomas, high mRNA levels of neurotensin and NTSR1 are associated with a poor metastasis-free survival rate in preclinical models. In vitro studies showed that neurotensin agonists promote cellular invasion, migration, and the induction of interleukin 8 and matrix metalloproteinase 1 transcripts snmjournals.org.
These findings collectively highlight the significant contribution of the neurotensin system to the metastatic cascade across various cancer types in preclinical settings.
Neurotensin System Involvement in Specific Cancer Types
The neurotensin system, particularly the overexpression and activation of NTSR1, has been observed in a wide range of solid tumors, often correlating with aggressive disease and poor prognosis mdpi.comaacrjournals.orgnih.gov. Preclinical research has delved into the specific mechanisms by which neurotensin influences the progression of various cancers.
Colorectal Cancer
The neurotensin system plays a pivotal role in stimulating oncogenesis and tumorigenesis in colorectal cancer (CRC) cells cnr.it. NTSR1 is overexpressed in colonic neoplasms, with studies showing a stepwise increase in NTSR1 mRNA with the progression from colonic adenoma to adenocarcinoma wjgnet.com. The NTSR1-neurotensin interaction activates several downstream signaling pathways crucial for cancer progression, including Wnt/β-catenin, MAPK, PI3K/AKT, and Src/Raf pathways cnr.it. Activation of the NTSR1-NTS complex in CRC cell lines (HT29, HCT116, SW620, SW480) has been shown to increase the risk of CRC progression cnr.it.
Preclinical studies using NTSR1-deficient mice treated with azoxymethane (B1215336) (AOM) to model sporadic cancer showed that wild-type mice developed significantly more tumors (over 2-fold) than NTSR1-deficient mice, suggesting that NT/NTSR1 signaling promotes the conversion of precancerous cells to adenomas nih.gov. In vitro studies using HT-29 colon cancer cells demonstrated significant uptake and retention of radiolabelled neurotensin analogs targeting NTSR1, indicating the potential for targeted imaging and therapy mdpi.comresearchgate.net.
Pancreatic Cancer
Neurotensin receptors (NTRs), predominantly NTSR1, are expressed in a high percentage (75%) of pancreatic ductal adenocarcinomas (PDAC) but are largely absent in normal pancreatic tissues and endocrine pancreatic cancers nih.govsnmjournals.org. Increased expression of NTSRs has been detected in primary PDAC and its liver metastases, as well as in pancreatic intraepithelial neoplasia nih.gov.
Preclinical studies have shown that neurotensin stimulates the proliferation and migration of pancreatic cancer cells nih.gov. The NTSR1/Akt pathway is particularly important, with neuron-derived neurotensin promoting PDAC invasiveness and gemcitabine (B846) resistance via this route nih.gov. Overexpression of NTSR1 in pancreatic cancer cell lines like Panc-1 and SUIT-2 has been shown to accelerate their tumorigenic and metastatic abilities in vivo nih.gov. RNA sequencing analysis revealed that MAPK and NF-κB signaling pathways are activated upon neurotensin stimulation in highly malignant pancreatic cancer sublines, leading to increased expression of MMP-9 and pro-inflammatory cytokines and chemokines nih.gov. Inhibition of neurotensin-induced pancreatic carcinoma growth by the nonpeptide NTSR1 antagonist SR48692 has been demonstrated in xenograft models snmjournals.orgfrontiersin.org.
Lung Cancer
Preclinical studies have shown that neurotensin stimulates the growth of lung cancer cells, and this proliferation is impaired by NTSR1 antagonists like SR48692 researchgate.net. SR48692 has also been found to inhibit the growth of SCLC in preclinical models researchgate.net. Studies using xenografted lung cancer cells have shown that a neutralizing monoclonal antibody against a fragment of neurotensin can reduce cell growth, migration, and metastasis nih.gov.
Breast Cancer
Neurotensin and its high-affinity receptor NTSR1 are frequently overexpressed in breast cancer and are linked to tumor progression researchgate.netmdpi.complos.org. NTSR1 is overexpressed in a large proportion of invasive ductal breast carcinomas, while being absent or weakly expressed in corresponding normal tissues mdpi.comresearchgate.net. Coexpression of neurotensin and NTSR1 is observed in a significant percentage of ductal breast tumors, suggesting an autocrine or paracrine signaling loop contributing to progression researchgate.netplos.org.
Functionally expressed NTSR1 in highly malignant breast cancer cell lines, such as MDA-MB-231, coordinates transforming functions including cellular migration, invasion, and induction of MMP-9 transcripts and activity nih.govresearchgate.net. As mentioned earlier, neurotensin overexpression in xenograft models promotes metastasis mdpi.com. The NT/NTSR1 complex also plays a role in protecting breast cancer cells against apoptosis mdpi.complos.org. High NTSR1 expression has been linked to worse tumor grade, size, and higher metastatic lymph node count mdpi.com. The NTSR1 antagonist SR48692 has shown promise in reducing the volume and weight of TNBC xenografts in animal models nih.gov.
Prostate Cancer
The neurotensin system, particularly NTSR1, has emerged as a key player in prostate cancer progression, especially in advanced and castration-resistant stages nih.govresearchgate.netnih.gov. NTSR1 is expressed in prostate cancer cells but not in normal prostate epithelial cells, and its expression increases with the tumorigenic potential of cancer cells in culture snmjournals.org.
Neurotensin and its receptors have been reported to mediate neuroendocrine differentiation (NED) in prostate cancer, a process associated with aggressive disease and resistance to standard therapies researchgate.netmdpi.com. Androgen deprivation therapy can acutely induce neurotensin production, suggesting its involvement in androgen-independent prostate cancer and the development of CRPC with NED researchgate.netmdpi.com. Preclinical studies have shown that NTSR1 pathway inhibition can prevent the development of NED and castration resistance in vivo researchgate.net.
Studies evaluating NTSR1 expression in human prostate cancer tissues have shown moderate to high expression in a significant percentage of samples nih.govresearchgate.net. NTSR1 expression was found to be positive in all examined PSMA-negative prostate cancer tissues, suggesting a potential complementary role for NTSR1-targeted imaging or therapy in these cases researchgate.net. Preclinical evaluation of radiolabeled NTSR1-selective antagonists has shown high specific tumor accumulation in PC-3 prostate cancer xenograft models, supporting their potential for imaging and targeted therapy researchgate.netnih.gov.
The overexpression and functional activity of the neurotensin system in these specific cancer types underscore its significance in driving tumor progression and highlight its potential as a valuable target for the development of novel diagnostic and therapeutic strategies in oncology.
Here is a summary table of Neurotensin system involvement in specific cancer types based on preclinical findings:
| Cancer Type | Key Findings in Preclinical Studies | Relevant Neurotensin Receptor(s) |
| Colorectal Cancer | Promotes oncogenesis and tumorigenesis; increased NTSR1 mRNA with progression; activates Wnt/β-catenin, MAPK, PI3K/AKT, Src/Raf; NTSR1-deficient mice show reduced tumors; targets for radiolabelled analogs. mdpi.comcnr.itwjgnet.comnih.govresearchgate.net | NTSR1 |
| Pancreatic Cancer | NTSRs (mainly NTSR1) expressed in PDAC; stimulates proliferation and migration; promotes invasiveness and gemcitabine resistance via NTSR1/Akt; NTSR1 overexpression accelerates tumorigenic/metastatic ability; SR48692 inhibits growth. nih.govnih.govsnmjournals.orgfrontiersin.orgresearchgate.net | NTSR1 (primarily), NTSRs |
| Lung Cancer | Upregulated NT/NTSR1; high NTSR1 linked to worse survival/relapse-free survival (preclinical analysis); NTSR1 antagonists inhibit growth of NSCLC and SCLC; neutralizing antibody reduces growth/migration/metastasis. researchgate.netnih.gov | NTSR1 |
| Breast Cancer | Overexpressed NT/NTSR1; linked to tumor progression; coordinates migration, invasion, MMP-9 induction; overexpression promotes metastasis in xenografts; protects against apoptosis; SR48692 reduces tumor growth. mdpi.commdpi.comnih.govresearchgate.netmdpi.complos.org | NTSR1, NTR3 |
| Prostate Cancer | Role in progression, especially advanced/CRPC; mediates neuroendocrine differentiation; androgen deprivation induces NT; NTSR1 inhibition prevents NED/castration resistance in vivo; NTSR1 positive in PSMA-negative tissues; targets for radiolabelled antagonists. snmjournals.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.gov | NTSR1 (primarily), NTSR3 |
Gastric Cancer
Preclinical studies indicate a role for Neurotensin and its high-affinity receptor, NTSR1, in gastric cancer progression. NTSR1 is reported to be overexpressed in gastric cancer tissues and various gastric cancer cell lines compared to non-cancerous tissues and other cancer cell lines. mdpi.comnih.gov Activation of NTSR1 by Neurotensin has been shown to enhance the activity and expression of matrix metalloproteinase-9 (MMP-9) in gastric cancer cells. mdpi.comnih.gov This effect is mediated through the activation of the ERK pathway, contributing to increased cell invasion and migration. mdpi.com Inhibition of NTSR1 using antagonists or siRNA knockdown has been demonstrated to reduce Neurotensin-mediated MMP-9 expression, invasion, and migration in gastric cancer cell lines, suggesting NTSR1 as a potential therapeutic target for blocking the invasion and spread of gastric cancer. mdpi.comnih.gov
Hepatic Cancer
The neurotensinergic system is implicated in the development and progression of hepatic cancer, particularly fibrolamellar hepatocellular carcinoma (FL-HCC) and hepatocellular carcinoma (HCC). In FL-HCC, the Neurotensin pathway, including Neurotensin, its precursor convertase PCSK1, and its receptors NTSR1 and NTSR2, is upregulated. nih.gov Neurotensin can act as a co-mitogen with epidermal growth factor (EGF), activating cAMP and PKA in hepatocytes and promoting cell proliferation through NTSR1 and the EGFR/MEK pathway. nih.gov This suggests a novel link between Neurotensin and the DNAJ-PKAc fusion protein found in FL-HCC, potentially involving an autocrine/paracrine loop where Neurotensin promotes its own transcription and processing. nih.gov In HCC, Neurotensin has been shown to enhance the expression of IL-8 and CXCL1, subsequently activating the MAPK signaling cascade in CD133+ cancer stem cells. cancerbiomed.org This activation increases the ability of these cancer stem cells to induce angiogenesis, a crucial process for tumor development. cancerbiomed.org
Melanoma
Research suggests a connection between Neurotensin signaling and malignant melanoma. NTSR1 is reported to be highly expressed in melanoma cells, while its expression is low in normal immortalized human keratinocyte lines. nih.govnih.gov Activation of the Neurotensin/NTSR1 pathway appears to be required for cell migration in certain melanoma cell lines. nih.gov Preclinical studies using an NTSR1 antagonist, SR48692, have shown promising results in melanoma models. Treatment with SR48692 reduced cell proliferation and self-renewal potential in vitro and inhibited tumor growth derived from melanoma cells in vivo by inducing apoptosis and cell cycle arrest. nih.govnih.gov These findings suggest that NTSR1 may represent a novel drug target in melanoma. nih.gov
Ewing's Sarcoma
Neurotensin receptors have been identified in a significant percentage of Ewing's sarcomas. Studies investigating various human neoplasms found Neurotensin receptors, specifically of the NT1 type (NTSR1), in 11 out of 17 Ewing's sarcomas examined. nih.gov Furthermore, Neurotensin mRNA was detected in two receptor-positive Ewing's sarcomas, indicating the potential for local production of Neurotensin by the tumor cells. nih.gov The presence of Neurotensin receptors in these tumors, coupled with the potential for autocrine signaling, suggests a possible role for Neurotensin as an integrative part of an autocrine feedback mechanism stimulating tumor growth in Ewing's sarcoma. nih.gov
Overexpression of Neurotensin Receptors in Tumors and Associated Oncogenic Signaling (e.g., EGFR Transactivation, Rho GTPases, MMPs)
Overexpression of Neurotensin receptors, particularly NTSR1, is a common feature in many solid tumors and cancer cell lines and is often associated with poor prognosis. oncotarget.commdpi.comaacrjournals.orgnih.govresearchgate.net Activation of NTSR1 triggers a cascade of intracellular signaling pathways that promote oncogenic processes such as cell proliferation, survival, migration, and invasion. oncotarget.commdpi.comnih.gov Key signaling molecules activated by NTSR1 include MAPK, focal adhesion kinase (FAK), RhoGTPases, RAS, and Src. oncotarget.comnih.govnih.gov
A significant mechanism involves the transactivation of receptor tyrosine kinases (RTKs), notably the epidermal growth factor receptor (EGFR), as well as HER2 and HER3. oncotarget.comnih.govnih.govmdpi.com NTSR1 activation can lead to rapid tyrosine phosphorylation of EGFR, HER2, and HER3, subsequently activating downstream pathways such as the ERK and PI3K pathways, which are critical for cell growth, survival, and proliferation. oncotarget.comnih.govnih.govmdpi.com This transactivation process can be mediated by protein kinase C (PKC) activation and involves the shedding of EGF-like ligands through the action of matrix metalloproteinases (MMPs). oncotarget.comnih.govmdpi.com Inhibition of MMPs can impair this transactivation process. mdpi.com Rho GTPases are also activated upon Neurotensin stimulation and contribute to the remodeling of the actin cytoskeleton, which is essential for cell migration and invasion. oncotarget.comnih.govnih.gov
The interplay between NTSR1 and RTK signaling highlights a complex network that fuels tumor aggressiveness. For instance, in lung cancer cells, NTSR1 activation leads to EGFR, HER2, and HER3 overexpression and activation, contributing to aggressive tumor behavior. nih.govresearchgate.net Similarly, NTSR1 regulates EGFR transactivation in various cancer cell types, including colonic, prostatic, pancreatic, and foregut neuroendocrine cancers. oncotarget.comnih.gov
Neurotensin in Metabolic and Cardiovascular Dysregulation
Neurotensin plays a dual and sometimes opposing role in regulating metabolic processes, particularly feeding and body weight, depending on whether it acts centrally or peripherally. nih.govresearchgate.netnih.govresearchgate.net
Preclinical Mechanisms in Obesity and Eating Disorders (Central vs. Peripheral Actions)
Neurotensin is implicated in the regulation of feeding behavior and body weight, and alterations in its signaling have been observed in individuals with obesity and eating disorders. nih.govresearchgate.netnih.gov Preclinical studies have elucidated distinct mechanisms for central and peripheral Neurotensin actions.
Peripherally acting Neurotensin, often released from enteroendocrine N cells in the gastrointestinal tract in response to nutrient intake, particularly lipids, promotes fat absorption and can contribute to weight gain. nih.govresearchgate.netnih.govresearchgate.netsnmjournals.org This peripheral action is involved in facilitating fatty acid translocation and regulating gastrointestinal motility. mdpi.comsnmjournals.orgplos.org
In contrast, central Neurotensin signaling, primarily within the brain, generally suppresses feeding and promotes weight loss. nih.govresearchgate.netnih.govresearchgate.net Central Neurotensin acts as a neuropeptide transmitter and is involved in modulating various processes, including reward, arousal, and thermoregulation, in addition to feeding. nih.govresearchgate.netnih.gov Accumulating evidence suggests that specific populations of central Neurotensin neurons and their NTSR-expressing targets can restrain feeding and support physical activity, thereby favoring weight loss. nih.govresearchgate.net Defining the precise brain regions, circuits, receptors, and mechanisms involved in central Neurotensin's regulation of feeding is an active area of research. nih.govresearchgate.netnih.govresearchgate.net Disrupted central Neurotensin signaling may contribute to disordered energy balance in conditions like obesity and eating disorders. nih.govresearchgate.netnih.gov For example, loss-of-function mutations in Neurotensin have been described in patients with anorexia nervosa, a disorder characterized by self-restricted feeding and low body weight. nih.gov
Neurotensin also influences cardiovascular function, notably blood pressure. Activation of NTSR1 can induce hypotension. researchgate.netarxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Neurotensin | 25077406 |
| Neurotensin, ser(7)- | Not readily available from search results |
Interactive Data Tables
Based on the search results, here are some data points that can be presented in tables:
Table 1: Neurotensin Receptor 1 (NTSR1) Expression in Various Cancers (Preclinical Studies)
| Cancer Type | NTSR1 Expression Level (vs. Normal Tissue/Cells) | Notes | Source |
| Gastric Cancer | Higher in cancer tissues/cell lines | Associated with increased MMP-9 activity, invasion, and migration. | mdpi.comnih.gov |
| FL-Hepatocellular Carcinoma | Upregulated | Contributes to proliferation, potentially via autocrine/paracrine loop. | nih.gov |
| Hepatocellular Carcinoma | Involved in angiogenesis via IL-8/CXCL1/MAPK in CSCs | cancerbiomed.org | |
| Melanoma | High in melanoma cells, low in normal keratinocytes | Required for cell migration; targeting reduces proliferation/growth. | nih.govnih.gov |
| Ewing's Sarcoma | Found in a high percentage (11/17) | NTSR1 type; NT mRNA also detected, suggesting autocrine loop. | nih.gov |
| Lung Cancer | Upregulated (e.g., 60% in lung cancers) | Associated with poor prognosis; causes EGFR, HER2, HER3 overexpression. | nih.govresearchgate.net |
| Breast Cancer | Upregulated (e.g., 20% in breast cancers) | Associated with poor prognosis. | oncotarget.comresearchgate.net |
| Pancreatic Cancer | Overexpressed (e.g., 75% of ductal adenocarcinomas) | Promotes proliferation and invasion. | mdpi.comsnmjournals.orgnih.gov |
| Colorectal Carcinoma | Overexpressed | NTSR1 activation transactivates EGFR. | oncotarget.comsnmjournals.orgnih.gov |
| Prostate Cancer | NTSR1 activation transactivates EGFR. | oncotarget.comnih.govnih.gov | |
| Head and Neck Squamous Cell Carcinoma | High mRNA levels of Neurotensin and NTSR1 | Associated with poor metastasis-free survival; promotes invasion/migration. | snmjournals.org |
Table 2: Oncogenic Signaling Pathways Activated by NTSR1
| Signaling Pathway/Molecule | Effect of NTSR1 Activation | Associated Oncogenic Process(es) | Source |
| MAPK (ERK) | Activation | Cell proliferation, uncontrolled cell growth, MMP-9 activation | oncotarget.commdpi.comnih.govnih.govnih.govresearchgate.net |
| FAK | Activation | Cell proliferation, migration, invasion, actin cytoskeleton remodeling | oncotarget.comnih.govnih.gov |
| Rho GTPases | Activation | Actin cytoskeleton remodeling, migration, invasion | oncotarget.comnih.govnih.gov |
| RAS | Activation | Cell proliferation | nih.gov |
| Src | Activation | Cell proliferation | nih.gov |
| EGFR | Transactivation (tyrosine phosphorylation) | Cell proliferation, survival, migration, invasion | oncotarget.comnih.govnih.govmdpi.com |
| HER2 | Transactivation (tyrosine phosphorylation) | Cell proliferation, survival | oncotarget.comnih.govnih.gov |
| HER3 | Transactivation (tyrosine phosphorylation) | Cell proliferation, survival | oncotarget.comnih.govnih.gov |
| PI3K/Akt | Activation | Cell survival | nih.govmdpi.comresearchgate.net |
| MMPs | Activation (e.g., MMP-9, MMP-1) | Invasion, migration, shedding of EGF-like ligands | oncotarget.commdpi.commdpi.comnih.govnih.govmdpi.com |
| NFκB | Activation | Cell survival | nih.gov |
| β-catenin | Phosphorylation, interaction with Tcf complex, delocalization | Epithelial-to-mesenchymal transition, NTSR1 expression, tumor progression | aacrjournals.orgnih.govnih.gov |
| cAMP/PKA | Activation | Cell proliferation (e.g., in FL-HCC) | nih.govplos.org |
| IL-8/CXCL1 | Enhanced expression | Angiogenesis (in HCC), tumor invasion, M2 macrophage polarization | mdpi.comsnmjournals.orgcancerbiomed.orgfrontiersin.orgmdpi.com |
Table 3: Central vs. Peripheral Actions of Neurotensin in Metabolic Regulation
| Action Location | Effect on Feeding/Body Weight | Proposed Mechanism(s) | Associated Condition(s) | Source |
| Peripheral | Promotes fat absorption, weight gain | Facilitation of fatty acid translocation, GI motility regulation | Obesity, metabolic sequalae | nih.govresearchgate.netnih.govresearchgate.netsnmjournals.org |
| Central | Suppresses feeding, promotes weight loss | Modulation of specific neuronal circuits (e.g., in hypothalamus), increased physical activity | Obesity, eating disorders (e.g., anorexia nervosa - loss of function mutations) | nih.govresearchgate.netnih.govresearchgate.net |
Role in Insulin (B600854) Resistance Pathophysiology
Preclinical research strongly suggests a significant role for neurotensin in the development and progression of insulin resistance. Studies in animal models have demonstrated that genetic knockout of the NT gene protects mice from developing high-fat diet-induced obesity, insulin resistance, and hepatic steatosis nih.govresearchgate.net. Furthermore, inhibition of the NT/neurotensin receptor (NTR) pathway in preclinical models has been shown to reduce atherosclerosis, plaque area, vascular inflammation, and calcification, indicating a link between elevated NT levels and cardiovascular risk associated with insulin resistance researchgate.net.
Mechanistically, NT is known to enhance intestinal fat absorption, particularly in the presence of high-fat food content nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. This action may contribute to the association between high circulating pro-NT levels and the increased incidence of metabolic disorders mdpi.comresearchgate.net. The neurotensin receptor 3 (NTSR3), also known as sortilin, has been proposed to regulate GLUT4, a primary glucose transporter in peripheral muscle and adipose tissue, thereby influencing insulin sensitivity mdpi.commdpi.comnih.gov. Hyperactivation of the NT/NTSR3 axis in adipocytes and myocytes has been shown to downregulate GLUT4 translocation, providing a molecular basis for the development of insulin resistance linked to elevated pro-NT levels mdpi.com.
Association with Dysmetabolic Diseases
Elevated circulating levels of pro-NT have been consistently associated with the presence and development of various dysmetabolic conditions in humans, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD) nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comnih.gov. Higher pro-NT levels have also been linked to increased cardiovascular and all-cause mortality in large adult cohorts nih.govresearchgate.net.
In obese individuals, higher plasma pro-NT is associated with visceral adipose tissue inflammation, suggesting NT's involvement in the pathogenesis of metabolic dysfunction within adipose tissue researchgate.netnih.gov. Studies have reported that pro-NT levels are significantly higher in individuals with morbid obesity and NAFLD compared to those without NAFLD mdpi.com. Furthermore, higher pro-NT levels were observed in patients with nonalcoholic steatohepatitis (NASH) than in those with a normal liver mdpi.com. Pro-NT has been shown to correlate directly with greater steatosis, inflammation, and fibrosis grade in liver biopsies from morbidly obese individuals researchgate.net.
Data from longitudinal studies indicate that high fasting pro-NT levels are associated with incident diabetes later in life mdpi.comresearchgate.net. In individuals with type 1 diabetes (T1D), elevated pro-NT levels have been shown to predict the development of adverse metabolic profiles, including increased waist circumference, reduced insulin sensitivity, dyslipidemia, and hypertension, translating to a higher cardiovascular risk profile over a 10-year follow-up period nih.govresearchgate.net.
Involvement of Neurotensin in Dermatological Conditions
Neurotensin, as a neuropeptide present in the skin, plays a role in various dermatological processes, including inflammation and wound healing, and has been implicated in stress-related skin illnesses.
Mechanisms in Inflammation and Wound Healing
Neurotensin is recognized as a critical immunomodulator nih.gov. It can activate mast cells, immune cells located near sensory nerves in the skin, leading to the release of inflammatory mediators, including histamine (B1213489) and cytokines pnas.orgbiolife-publisher.itresearchgate.net. NT can also enhance skin vascular permeability pnas.org.
In the context of wound healing, NT has been described as having a vulnerary role nih.gov. Studies investigating intestinal wound healing in models of chronic intestinal inflammation have shown that NT and its receptor NTR1 are upregulated following mucosal damage, and NT stimulates epithelial restitution, partly through a COX-2 dependent pathway encyclopedia.pubresearchgate.net. NT has also been shown to induce COX-2 expression and stimulate PGE2 release in intestinal epithelial cells, contributing to protective mechanisms after mucosal injuries researchgate.net.
Neurotensin can influence the function of skin cells involved in wound repair. In vitro studies have shown that NT can stimulate the migration of keratinocytes, which is crucial for wound closure researchgate.net. NT also possesses pro-angiogenic properties, promoting the formation of new blood vessels necessary for tissue repair researchgate.net. Furthermore, NT can modulate the inflammatory response during wound healing. While it can stimulate the release of inflammatory cytokines in some contexts mdpi.com, it has also been shown to downregulate the pro-inflammatory properties of skin dendritic cells and increase epidermal growth factor (EGF) expression mdpi.combmj.com. One study indicated that NT treatment reduced IL-1β levels in mice and promoted wound healing, although it resulted in more noticeable scars nih.gov.
Role in Stress-Related Skin Illnesses (e.g., Rosacea, Psoriasis, Vitiligo, Atopic Dermatitis, Alopecia Areata)
The involvement of neurotensin in stress-related skin conditions is linked to its role as a neuropeptide and its interactions with the neuroimmunoendocrine system in the skin.
In Rosacea , neuronal dysregulation and the release of neuropeptides contribute to the pathogenesis, including symptoms like flushing and inflammation nih.govrosacea.org. While other neuropeptides like substance P and CGRP are prominent, NT's ability to activate mast cells and increase vascular permeability aligns with mechanisms observed in rosacea pnas.orgbiolife-publisher.it. An imbalance of neuropeptides and their receptors has been noted in rosacea skin rosacea.org.
For Psoriasis , elevated serum levels of NT have been reported in patients compared to healthy controls nih.gov. NT can enhance the ability of corticotropin-releasing hormone (CRH) to increase skin vascular permeability, a factor in psoriasis nih.gov. NT also induces the release of vascular endothelial growth factor (VEGF) from mast cells, a molecule implicated in psoriasis pathogenesis nih.gov. Neuropeptides, including NT, are considered part of the complex neurocutaneous interactions in psoriatic skin physiology.org.
While direct evidence linking Neurotensin specifically to Vitiligo was not found in the provided search results, the general involvement of neuropeptides and stress in depigmentation disorders is an area of ongoing research.
In Atopic Dermatitis (AD) , psychological stress can exacerbate symptoms and induce the release of neuropeptides, including neurotensin mdpi.com. These neuropeptides can interact with dermal mast cells and other inflammatory cells mdpi.com. The neuro-immune interactions mediated by neuropeptides are considered important in the pathophysiology of AD, particularly concerning pruritus and inflammation csic.esijdvl.com.
The role of neurotensin in Alopecia Areata (AA) , a stress-related autoimmune hair loss condition, presents a more complex picture based on the search results. Stress is known to impact the neuroendocrine-hair follicle axis and is considered a potential trigger for AA nih.govresearchgate.netnih.govmdpi.com. While Substance P and CRH are frequently highlighted in stress-induced AA nih.govmdpi.com, one preclinical study found that chronic restraint stress in mice led to decreased expression of both NTS and its receptor Ntsr in the skin nih.gov. Interestingly, intracutaneous administration of NT effectively counteracted the stress-induced inhibition of hair growth in these mice nih.gov. This suggests a potential counter-regulatory or protective role for NT in stress-related hair loss, possibly by influencing gene expression related to DNA replication, cell cycle, angiogenesis, and signaling pathways like Hippo and Wnt in human dermal papilla cells nih.gov.
Neurotensin Analogues and Receptor Pharmacology
Rational Design and Chemical Synthesis of Neurotensin (B549771) Analogues
The rational design of neurotensin analogues aims to overcome the limitations of the native peptide, primarily its short half-life and potential for off-target effects. This involves understanding the critical structural elements for receptor binding and activity, introducing modifications to enhance stability, and designing compounds with improved selectivity for specific neurotensin receptor subtypes.
Structure-Activity Relationship (SAR) Studies of Neurotensin and its Bioactive Fragments (e.g., Neurotensin(8-13))
Structure-Activity Relationship (SAR) studies have been crucial in identifying the minimal sequence required for neurotensin activity. The C-terminal hexapeptide fragment, Neurotensin(8-13) (B549770) (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH), has been identified as the minimum sequence capable of producing the full biological activity of the native 13-amino acid peptide frontiersin.orgmdpi.com. This fragment retains the ability to bind to the same sites as neurotensin genscript.com.
SAR studies on Neurotensin(8-13) have revealed key residues important for binding affinity, particularly for the high-affinity neurotensin receptor 1 (NTSR1). The positive charges at Arg⁸ and Arg⁹, as well as the side chain length at position 9, are significant for retaining adequate NTSR1 binding affinity frontiersin.org.
Peptide Modifications for Enhanced Proteolytic Stability (e.g., Backbone Modifications, Pseudopeptides)
A major challenge in using neurotensin peptides as therapeutics is their rapid degradation in vivo by various peptidases, resulting in an extremely short biological half-life, typically less than 2 minutes frontiersin.org. Enzymatic cleavage of Neurotensin(8-13) occurs at specific sites: the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² bonds frontiersin.org.
To enhance proteolytic stability, various chemical strategies have been employed, including backbone modifications and the incorporation of pseudopeptide bonds frontiersin.orgnih.gov. Introduction of reduced amide bonds, for instance, is a known backbone modification that can increase flexibility and add a positive charge to the backbone, potentially affecting stability nih.govresearchgate.net. Substituting L-amino acids with D-amino acids is another common strategy to increase proteolytic stability, as most peptidases recognize L-amino acids tandfonline.com. N-alkylation, particularly N-methylation, has also been successfully applied to increase the proteolytic stability of peptides, including neurotensin analogues tandfonline.comnih.gov. This modification can affect the conformational freedom of the peptide backbone tandfonline.com. Additionally, replacing Ile¹² with tert-butylglycine (Tle¹²) and N-terminal acylation have been explored to stabilize the peptide backbone against enzymatic degradation nih.gov. Combining appropriate chemical modifications can lead to compounds with significantly improved resistance to proteolytic cleavages nih.govresearchgate.net. For example, Neurotensin(8-13) analogs incorporating a reduced Lys⁸-Lys⁹ pseudopeptide bond in combination with unnatural amino acids like trimethylsilylalanine (TMSAla) or silaproline (Sip) have shown improved plasma stability nih.gov.
Design of Analogues with Improved Receptor Subtype Selectivity (NTSR1 vs. NTSR2)
Neurotensin exerts its effects primarily through two G protein-coupled receptors, NTSR1 (high affinity) and NTSR2 (low affinity), as well as the single transmembrane receptor NTSR3 (Sortilin 1) mdpi.comtocris.com. Designing analogues with improved selectivity for NTSR1 or NTSR2 is important because these receptors mediate different pharmacological effects acs.orgnih.gov. While both NTSR1 and NTSR2 can be involved in analgesia, NTSR1 activation is also associated with effects like hypothermia and hypotension frontiersin.orgacs.org.
Modifications at specific positions within the neurotensin sequence, particularly at Tyr¹¹ and Leu¹³, have been identified as crucial for achieving receptor subtype selectivity acs.orgacs.org. For instance, replacing Leu at position 13 by TMSAla has been shown to enhance the binding affinity of neurotensin ligands for both NTSR1 and NTSR2 by improving interactions with the hydrophobic binding pocket acs.org. Studies have also focused on modifying Tyr¹¹ to increase selectivity towards NTSR2 acs.org. Incorporating unnatural amino acids or specific residues like Dmt or (6-OH)Tic in NT(8-13) analogues has been shown to reduce binding at NTSR1 while retaining good affinity at NTSR2, leading to increased selectivity for NTSR2 acs.orgacs.org. Macrocyclic analogues designed from the NT(7-12) fragment have also demonstrated good affinity for NTSR2 and high selectivity over NTSR1 acs.org.
Development of Multitarget Peptides (e.g., Opioid-Neurotensin Hybrid Ligands)
Another strategy in neurotensin analogue design is the development of multitarget peptides that combine the pharmacophores of neurotensin with those of other systems, such as the opioid system. Fusion of neurotensin with opioid ligands represents an approach for pain treatment acs.orgumanitoba.canih.gov. Neurotensin-induced antinociception is not mediated through the opioid system, suggesting that hybridizing neurotensin with opioid elements could result in synergistic antinociceptive effects d-nb.info.
Multitarget peptides have been designed by fusing opioid agonists, such as derivatives of dermorphin, with Neurotensin(8-13) analogues acs.orgacs.orgumanitoba.ca. These hybrid peptides aim to leverage the analgesic properties of both systems. Modifications within the neurotensin sequence of these hybrids, such as the introduction of β³-homo amino acids or specific substitutions at Tyr¹¹, can significantly improve affinity for neurotensin receptors and enhance selectivity for NTSR2, which is preferred due to NTSR1's association with adverse effects acs.orgacs.orgumanitoba.canih.gov. Some optimized opioid-neurotensin hybrid peptides have shown high affinity and selectivity for NTSR2 and prolonged antinociceptive effects in animal models acs.orgumanitoba.canih.gov.
Pharmacological Characterization of Neurotensin Receptor Agonists and Antagonists
Pharmacological characterization involves evaluating the binding affinity, efficacy, and selectivity of neurotensin receptor ligands. This is crucial for understanding their potential therapeutic applications and identifying promising drug candidates.
Discovery and Specificity of Selective NTSR1 Antagonists (e.g., SR48692)
The discovery of selective neurotensin receptor antagonists has provided valuable tools for investigating the physiological roles of neurotensin and its receptors wikipedia.org. SR48692 (Meclinertant) was the first selective, non-peptide antagonist developed for the NTSR1 receptor wikipedia.orgpnas.org.
In vitro studies have shown that SR48692 competitively inhibits the binding of radiolabeled neurotensin to the high-affinity NTSR1 site in various tissues and cell lines with nanomolar potency pnas.org. For example, it inhibits [¹²⁵I]-neurotensin binding to HT29 and N1E115 cell membranes tocris.com. SR48692 has been shown to competitively antagonize neurotensin-induced intracellular calcium mobilization in cell lines expressing NTSR1 pnas.orgnih.gov. It is considered a high-affinity and selective non-peptide NTSR1 antagonist tocris.comsigmaaldrich.com.
While primarily characterized as an NTSR1 antagonist, some studies indicate that SR48692 can act as an agonist at the human and mouse NTSR2 receptors at higher concentrations guidetopharmacology.orgfrontiersin.orgeneuro.org. This highlights the importance of considering potential off-target effects, although its selectivity for NTSR1 over NTSR2 has been demonstrated in binding assays tocris.com. SR48692 has been extensively used in scientific research to explore the involvement of NTSR1 in various physiological and pathological processes, including its role in cancer cell proliferation and neurotensin neurotransmission sigmaaldrich.comfrontiersin.orgresearchgate.netinformaticsjournals.co.innih.gov. It has been shown to counteract effects induced by exogenous neurotensin in animal models researchgate.netinformaticsjournals.co.in.
Development and Action of Selective NTSR2 Agonists and Antagonists
The development of selective ligands for neurotensin receptor subtypes has been crucial for elucidating their distinct physiological roles and exploring their therapeutic potential nih.govnih.gov. NTSR2, a low-affinity receptor for neurotensin, has been a target for the development of selective agonists and antagonists guidetopharmacology.orgciteab.com.
One well-characterized non-peptide compound that interacts with NTSR2 is levocabastine (B1674950). Originally developed as a histamine (B1213489) H1 receptor antagonist, levocabastine is recognized as a selective ligand for NTSR2 nih.govwikipedia.orgnih.govguidetopharmacology.orgtocris.comnih.gov. Studies have shown that levocabastine can act as an agonist or partial agonist at NTSR2 depending on the experimental system and measured response tocris.comnih.govwikipedia.org. For instance, in rat beta cell lines, levocabastine rapidly and transiently increases intracellular calcium concentration, similar to neurotensin, indicating NTSR2-mediated signaling tocris.com. It has also been shown to exert a protective effect on beta cells, comparable to neurotensin, suggesting the involvement of NTSR2 in this action tocris.com.
Another compound frequently discussed in the context of neurotensin receptors is SR48692. While primarily known as a selective non-peptide antagonist for NTSR1, SR48692 has demonstrated agonist activity at human and mouse NTSR2 in various in vitro systems nih.govnih.govnih.govguidetopharmacology.orgbio-techne.comwikipedia.orgtocris.com. For example, in CHO cells transfected with human NTSR2, SR48692 can enhance inositol (B14025) phosphate (B84403) formation, induce arachidonic acid release, and stimulate MAPK activity nih.gov. It also activates NTSR2 in a dose-dependent manner in reporter cell assays guidetopharmacology.org. This dual activity highlights the complexity of ligand interactions with neurotensin receptor subtypes and the importance of evaluating compounds across different receptor subtypes and assay systems.
Peptide analogues with selectivity for NTSR2 have also been developed. JMV 5504, a hexapeptide analogue of neurotensin(8-13), has shown good selectivity towards human NTSR2 with a Ki value of 8.5 nM for hNTS2 compared to 3600 nM for hNTS1 wikipedia.org. This selectivity index of 423 suggests a preference for NTSR2 wikipedia.org. JMV 7488, a radiolabeled neurotensin analogue, has been developed to target NTSR2 and has demonstrated agonist behavior in calcium mobilization assays with an EC50 of 431 nM on HT-29 cells expressing NTSR2 wikipedia.org.
The development of selective NTSR2 ligands is essential for dissecting the specific roles of this receptor subtype in various physiological and pathological processes, including pain modulation, glucose homeostasis, and potential involvement in neurological disorders nih.govtocris.comwikipedia.orgguidetopharmacology.org.
Identification and Evaluation of Non-Peptide Modulators
The identification of non-peptide modulators of neurotensin receptors offers advantages over peptide-based ligands, such as improved metabolic stability and potential for better pharmacokinetic properties, including blood-brain barrier penetration wikipedia.orgtocris.com.
SR48692 and SR142948A are prominent examples of non-peptide compounds that interact with neurotensin receptors nih.govnih.govnih.govwikipedia.org. SR48692 is a selective NTSR1 antagonist wikipedia.orgnih.govbio-techne.comtocris.comnewdrugapprovals.org. However, as mentioned earlier, it also exhibits agonist activity at NTSR2 in certain contexts nih.govnih.govnih.govguidetopharmacology.orgbio-techne.comwikipedia.orgtocris.com. SR142948A is another non-peptide antagonist, described as unselective, binding to both NTSR1 and NTSR2 with similar affinities nih.govsigmaaldrich.com.
Levocabastine, a non-peptide histamine H1 antagonist, is a selective ligand for NTSR2 nih.govwikipedia.orgnih.govguidetopharmacology.orgtocris.comnih.gov. Its selective binding to NTSR2 has made it a valuable tool for characterizing this receptor subtype wikipedia.orgnih.govguidetopharmacology.org.
Efforts to identify novel non-peptide compounds with selectivity for NTSR2 have utilized functional assays. For instance, a calcium mobilization assay in CHO cells stably expressing rat NTSR2 was employed to screen analogues of SR48692 nih.gov. This led to the identification of compounds exhibiting partial agonist activity at NTSR2 nih.gov. Another study identified NTRC-824 as a potent and selective non-peptide NTSR2 antagonist with an IC50 of 38 nM and over 150-fold selectivity for NTSR2 over NTSR1 tocris.combio-techne.comymilab.com. Functional assays, such as the FLIPR assay, have been used to evaluate the activity of these non-peptide compounds at NTSR2 nih.govinvivochem.cn.
The evaluation of non-peptide modulators involves assessing their binding affinity and functional activity at neurotensin receptors using various in vitro assays. These studies help to characterize the pharmacological profile of the compounds and identify selective ligands for NTSR subtypes.
Preclinical Assessment of Analogues in In Vitro and In Vivo Models
Preclinical assessment of neurotensin analogues involves a range of in vitro and in vivo studies to evaluate their pharmacological properties, stability, and potential therapeutic effects.
In vitro studies are essential for characterizing the interaction of analogues with neurotensin receptors. These include:
Radioligand binding assays: These assays are used to determine the binding affinity and selectivity of analogues for NTSR1 and NTSR2, typically using cell membranes expressing the receptors wikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. For example, binding affinities of NT(8-13) analogues were evaluated on membranes from CHO-K1 cells expressing hNTS1 or 1321N1 cells expressing hNTS2 newdrugapprovals.org.
Functional assays: These assays measure the downstream signaling events triggered by receptor activation or inhibition. Examples include calcium mobilization assays, measurement of inositol phosphate formation, arachidonic acid release, and MAP kinase activity nih.govwikipedia.orgnih.govinvivochem.cn. These assays help to determine whether a compound acts as an agonist, antagonist, or partial agonist.
Metabolic stability studies: These assess the stability of peptide and non-peptide analogues in biological matrices such as plasma or cell lysates, providing insights into their potential half-life in vivo wikipedia.orgnewdrugapprovals.orgguidetopharmacology.orgnih.gov. Studies on stabilized NT(8-13) pseudopeptides, such as NT-VIII, have shown improved stability in human plasma compared to non-stabilized analogues guidetopharmacology.orgnih.gov.
In vivo studies are conducted in animal models to evaluate the pharmacological effects and pharmacokinetic properties of neurotensin analogues in a living system. These studies can assess:
Analgesic activity: Neurotensin and its analogues have been investigated for their potential as analgesics guidetopharmacology.orgnih.govwikipedia.orgtocris.comnewdrugapprovals.org. Preclinical studies use various pain models to evaluate the antinociceptive effects of analogues wikipedia.orgnewdrugapprovals.org.
Effects on CNS function: Given the role of neurotensin in the central nervous system, analogues are evaluated for effects on behaviors related to neurological and psychiatric disorders, such as Parkinson's disease guidetopharmacology.orgguidetopharmacology.org. Studies have investigated the effects of NT(8-13) analogues on motor function and memory in mouse models of Parkinson's disease guidetopharmacology.org.
Biodistribution and imaging: Radiolabeled neurotensin analogues are assessed for their tissue distribution and potential for imaging neurotensin receptor-expressing tumors wikipedia.orgguidetopharmacology.orgnih.govwikimedia.org. Studies using 99mTc-labeled NT(8-13) pseudopeptides in xenograft mouse models have shown specific tumor uptake guidetopharmacology.orgnih.gov.
Other physiological effects: Preclinical studies may also evaluate effects on body temperature, blood pressure, and gastrointestinal function, as neurotensin is involved in regulating these processes guidetopharmacology.orgnewdrugapprovals.org.
Preclinical assessment integrates data from these in vitro and in vivo studies to build a comprehensive profile of neurotensin analogues, guiding the selection of promising candidates for further development.
Advanced Academic Research Methodologies and Techniques for Neurotensin Studies
Molecular and Cellular Biology Approaches
Molecular and cellular biology techniques are fundamental to understanding the expression, localization, and function of neurotensin (B549771) receptors and their interactions with ligands.
Gene Expression Analysis (e.g., mRNA, Protein Localization and Quantification)
Analyzing the expression levels of neurotensin and its receptors at both the mRNA and protein levels provides insights into their physiological roles and alterations in disease states. Techniques such as quantitative PCR (qPCR) and Northern blot analysis are used to quantify mRNA levels. For instance, qPCR has been employed to examine altered gene expression of neurotensin and its receptors in different brain regions of mice plos.org. Northern blot analysis has been used to study NTR-1 mRNA expression in normal pancreas, chronic pancreatitis, and human pancreatic cancer tissues, revealing significantly higher NTR-1 mRNA levels in pancreatic cancer and chronic pancreatitis samples compared to normal controls aacrjournals.org.
Protein localization and quantification are typically performed using techniques like Western blotting and immunohistochemistry. Immunohistochemistry with anti-neurotensin antibodies has been used to examine neurotensin protein levels in specific brain regions plos.org. While direct investigation of NTR-1 protein in some studies was limited by antibody availability, increased NTR-1 mRNA synthesis observed through Northern blot analysis suggested corresponding protein translation in pancreatic cancer cells aacrjournals.org.
Studies have shown variable expression of NTR1 and absence of NTR2 mRNA in human neuroendocrine tumor cell lines, while NTR3 and neurotensin were expressed in all tested cell lines oncotarget.com. Treatment with a demethylating agent increased NTR1 and NTR2 levels, suggesting DNA methylation's role in their expression patterns oncotarget.com. In colorectal cancer, significantly higher expression of neurotensin, NTR1, and NTR3 has been observed in cancer tissue compared to surrounding normal epithelium mdpi.com.
Here is a representative table summarizing findings from gene expression analysis:
| Gene/Protein | Tissue/Cell Line | Method | Key Finding | Citation |
| NT, NTR1, NTR2, NTR3 | Mouse brain regions | qPCR, Immunohistochemistry | Altered expression in postpartum vs. virgin mice, region-specific changes. plos.org | plos.org |
| NTR-1 | Normal pancreas, CP, Pancreatic cancer | Northern blot analysis, In situ hybridization | Increased mRNA levels in CP and cancer vs. normal. | aacrjournals.org |
| NTS, NTR1, NTR2, NTR3 | Human NET cell lines | RT-PCR, Methylation analysis | Variable NTR1, absent NTR2; expression influenced by DNA methylation. | oncotarget.com |
| NTS, NTR1, NTR3 | Human Colorectal Cancer | Immunohistochemistry | Higher expression in cancer tissue vs. normal epithelium. | mdpi.com |
| NT/N mRNA, NTR mRNA, NT peptide | Human Colon Cancer cell lines (LoVo, HT29, HCT116) | Northern hybridization, RIA | Expression of NT/N mRNA, NT peptide, and NTR mRNA in certain cell lines. | nih.gov |
| NTSR1, SORT1 | HCT116 and HT29 colorectal cancer cell lines | Real-time PCR | Differential expression levels between the two cell lines. | mdpi.com |
Site-Directed Mutagenesis for Receptor-Ligand Interaction Mapping
Site-directed mutagenesis is a powerful technique to identify specific amino acid residues in the neurotensin receptor that are critical for ligand binding, receptor activation, and downstream signaling. By introducing specific mutations in the receptor gene, researchers can analyze the functional consequences of these changes.
Studies utilizing site-directed mutagenesis have helped map the agonist-binding site on the neurotensin receptor, suggesting that the third extracellular loop and the sixth transmembrane domain are involved in binding the C-terminal domain of neurotensin ox.ac.uk. Mutations in conserved residues, such as an alanine (B10760859) residue in the distal third intracellular loops of neurotensin receptors, have been shown to affect the receptor's ability to stimulate Gq proteins and phospholipase C nih.gov. Site-directed mutagenesis of cysteine residues (Cys 381 and Cys 383) in NTR1 to serine residues has been used to study the role of receptor palmitoylation in signaling, showing that mutations at these sites diminished ERK1/2 stimulation and reduced protection against apoptosis tandfonline.com. These findings are supported by observations from structure-activity studies and modeling ox.ac.ukhepvs.chsoton.ac.uk.
Genetic Manipulation Techniques (e.g., siRNA, Gene Knockout Mouse Models, Dual Recombinase Systems)
Genetic manipulation techniques allow for the modulation of gene expression to study the functional consequences of altered neurotensin or neurotensin receptor levels in vitro and in vivo.
Small interfering RNA (siRNA) is used for transient knockdown of gene expression. siRNA-mediated knockdown of NTR1 in BON human carcinoid cells, which express NTR1 mRNA, suppressed cell proliferation and the expression of growth-related proteins like c-Myc and Cyclin D1 oncotarget.com.
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are essential for characterizing the binding properties of ligands to neurotensin receptors and understanding the molecular interactions involved.
Radioligand Binding Assays for Receptor Affinity and Density
Radioligand binding assays are a primary technique for determining the affinity (Kd) and maximum number of binding sites (Bmax) of neurotensin or its analogs for neurotensin receptors. These assays typically involve incubating cell membranes or intact cells expressing the receptor with a radiolabeled ligand (e.g., [³H]-Neurotensin or ¹²⁵I-NT) in the presence or absence of unlabeled competitors.
Saturation binding assays are used to determine the Kd and Bmax of the radioligand for the receptor. For example, saturation binding experiments with [³H]-Neurotensin have been used to estimate the receptor expression level (Bmax) and Kd for human NTR2 expressed in 1321N1 cells revvity.com. Different batches of the radioligand [³H]UR-MK300 showed varying Kd values in saturation binding experiments at hNTR1-expressing HT-29 cells mdpi.com.
Competition binding assays are used to determine the affinity (Ki) of unlabeled ligands, including neurotensin analogs like Neurotensin, ser(7)-, for the receptor by measuring their ability to displace the binding of a radiolabeled ligand. These assays can reveal the relative binding affinities of different compounds for NTR1 and NTR2 arxiv.org. Studies have used radioligands like [³H]SR 48692, a selective non-peptide NTR antagonist, to characterize binding sites in guinea pig brain membranes and compare them to those labeled by ¹²⁵I-NT nih.gov. These assays can differentiate between high- and low-affinity binding sites and provide insights into whether agonists and antagonists bind to overlapping domains nih.gov. Radioligand binding assays have also been used to compare the receptor binding affinity of NTR1 expressed in different systems, such as baculovirus-infected insect cells and T-REx-293 cells plos.org. Allosteric modulators can affect radioligand binding, altering Bmax and/or affinity biorxiv.org.
Radioligand binding data provides crucial quantitative information about the interaction between neurotensin and its receptors, which is essential for understanding the potency and selectivity of different ligands, including naturally occurring analogs like Neurotensin, ser(7)- and synthetic analogs mdpi.comarxiv.orgsnmjournals.org.
Here is a representative table illustrating data from radioligand binding assays:
| Receptor | Radioligand | Cell/Tissue | Assay Type | Kd / Ki Value (nM) | Bmax (pmol/mg protein) | Citation |
| NTR1 | ¹²⁵I-NT | Rat brain | Binding | 0.1-0.4 | - | guidetopharmacology.org |
| NTR2 | ¹²⁵I-NT | Rat brain | Binding | 2-5 | - | guidetopharmacology.org |
| NTR1 | [³H]UR-MK300 | hNTR1-expressing HT-29 cells | Saturation | 0.41-6.9 | - | mdpi.com |
| NTR2 | [³H]-Neurotensin | Human NTR2 in 1321N1 cells | Saturation | 11.5 ± 0.7 | 1.36 ± 0.76 | revvity.com |
| NT receptor | [³H]SR 48692 | Guinea pig brain membranes | Saturation | 2.19 | 1.15 | nih.gov |
| rNTR1 | [³H]NTS | Wild-type rat NTSR1 | Binding | 2.3 | Increased by SBI-553 | biorxiv.org |
| NTS1, NTS2 | Various NT(8-13) analogs | - | Binding | Varied | - | arxiv.org |
Functional Assays for Receptor Activation and Signal Transduction
Functional assays are essential for quantifying the activity of neurotensin receptors upon ligand binding and for characterizing the downstream signaling events. As G protein-coupled receptors (GPCRs), NTSR1 and NTSR2 primarily signal through G proteins and can also engage β-arrestin pathways. innoprot.comcreative-biolabs.cominnoprot.com
Intracellular Calcium Flux Measurements
Neurotensin receptor 1 (NTSR1) is known to couple primarily to Gq/G11 proteins. innoprot.com Activation of this pathway leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. nih.gov
Intracellular calcium flux measurements are a common method to assess NTSR1 activation. These assays typically use fluorescent calcium indicators that exhibit increased fluorescence upon binding to calcium ions. Cells expressing the neurotensin receptor are loaded with the calcium indicator, and changes in fluorescence intensity are measured using a fluorescence plate reader or a fluorescence imaging system (e.g., FLIPR - Fluorescence Imaging Plate Reader) upon addition of neurotensin or candidate ligands. nih.govdiscoverx.com The increase in fluorescence is proportional to the increase in intracellular calcium concentration, providing a quantitative measure of receptor activation. innoprot.comdiscoverx.com
Studies have utilized calcium flux assays to determine the potency (EC50) and efficacy of neurotensin and synthetic ligands at NTSR1. For example, neurotensin has been shown to induce calcium flux in NTSR1-expressing cells with EC50 values in the nanomolar range. innoprot.com
| Agonist | Receptor | Assay Type | EC50 (M) | Detection Method |
| Neurotensin | NTSR1 | Cell-based | 3.38 x 10⁻⁹ | Fluorimetry |
| ML301 | NTR1 | Ca²⁺ mobilization FLIPR | 2.98 x 10⁻⁷ (93% efficacy) | Fluorescence |
Table 1: Representative Data from Intracellular Calcium Flux Assays innoprot.comnih.gov
Beta-Arrestin Recruitment Assays
In addition to G protein coupling, activated GPCRs, including neurotensin receptors, can recruit β-arrestin proteins from the cytoplasm to the activated receptor on the plasma membrane. This recruitment is involved in receptor desensitization, internalization, and can also lead to the activation of distinct signaling pathways. biorxiv.orgeurofinsdiscovery.com
Beta-arrestin recruitment assays are used to measure this interaction. Techniques such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) are commonly employed. eurofinsdiscovery.comdiscoverx.com In EFC-based assays (e.g., PathHunter® assay), cells are engineered to express the receptor tagged with one enzyme fragment and β-arrestin tagged with a complementary enzyme fragment. Upon receptor activation and β-arrestin recruitment, the enzyme fragments are brought into proximity, reconstituting a functional enzyme that generates a detectable signal (e.g., chemiluminescence) in the presence of a substrate. eurofinsdiscovery.comdiscoverx.com
These assays allow for the characterization of ligand bias, where different ligands may differentially activate G protein pathways versus β-arrestin pathways. innoprot.combiorxiv.org Studies have shown that neurotensin induces β-arrestin recruitment to NTSR1. innoprot.cominnoprot.combiorxiv.org
| Agonist | Receptor | Assay Type | EC50 (M) | Detection Method |
| Neurotensin | NTSR1 | β-arrestin recruitment | 7.79 x 10⁻⁹ | Fluorimetry |
| ML301 | NTR1 | β-arrestin pathway | 2.0 - 4.1 x 10⁻⁶ (79-93% efficacy) | Not specified |
| ML314 | NTR1 | β-arrestin pathway | 1.9 x 10⁻⁶ (100% efficacy) | Not specified |
Table 2: Representative Data from Beta-Arrestin Recruitment Assays innoprot.comnih.gov
Guanosine-5′-O-(3-thio)triphosphate ([35S]GTPγS) Binding Assays
The [35S]GTPγS binding assay is a classic method to directly measure the activation of heterotrimeric G proteins by GPCRs. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. GTPγS is a non-hydrolyzable analog of GTP, and when labeled with 35S, its binding to activated Gα subunits in cell membranes can be quantified by measuring radioactivity. researchgate.netresearchgate.net
This assay provides a direct measure of receptor-mediated G protein activation. While conventionally more sensitive for Gi-coupled receptors, advancements have extended its utility to other G protein families, including Gq/11, which NTSR1 primarily couples to. researchgate.net Membrane preparations from cells or tissues expressing the neurotensin receptor are incubated with [35S]GTPγS and varying concentrations of neurotensin or test compounds. The amount of bound radioactivity is then measured after separating the membranes by filtration. researchgate.netmerckmillipore.com
The [35S]GTPγS binding assay has been applied in neurotensin receptor research to characterize the functional activity of ligands and study receptor-G protein coupling. merckmillipore.comgoogle.com
Enzyme Activity Assays (e.g., Phospholipase C, Protein Kinases, Na+,K+-ATPase)
Neurotensin receptor activation triggers various downstream signaling cascades involving enzymes such as phospholipase C, protein kinases, and can influence ion pumps like Na+,K+-ATPase. nih.govnih.govresearchgate.netconicet.gov.arsigmaaldrich.comconicet.gov.arnih.govtandfonline.com Enzyme activity assays are used to measure the activation or inhibition of these enzymes in response to neurotensin stimulation.
Phospholipase C (PLC): As NTSR1 couples to Gq/G11, PLC is a key downstream effector. PLC activity can be measured by detecting the hydrolysis products of PIP2, such as IP3 or diacylglycerol, or by monitoring downstream events like calcium release. nih.gov
Protein Kinases: Neurotensin signaling involves the activation of various protein kinases, including Protein Kinase C (PKC), Extracellular signal-regulated kinases (ERK1/2), and Akt. nih.govnih.govresearchgate.netjneurosci.org Kinase activity assays, often coupled with techniques like Western blotting to detect phosphorylation of target proteins, are used to assess the activation of these kinases. researchgate.netjneurosci.org
Na+,K+-ATPase: Studies have indicated that neurotensin can inhibit Na+,K+-ATPase activity, particularly in neuronal tissues, potentially through high-affinity neurotensin receptors. conicet.gov.arconicet.gov.arnih.gov Na+,K+-ATPase activity can be measured by quantifying the hydrolysis of ATP in the presence of sodium and potassium ions, often as the difference between total ATPase activity and Mg2+-ATPase activity (measured in the absence of Na+ and K+ and presence of ouabain). conicet.gov.ar
These assays help to dissect the specific signaling pathways activated by neurotensin receptors and the role of different enzymes in mediating neurotensin's cellular effects. For instance, neurotensin has been shown to induce the phosphorylation and activation of ERK1/2 and Akt in various cell types. researchgate.netjneurosci.org Neurotensin's inhibitory effect on Na+,K+-ATPase activity has been demonstrated in synaptosomal membranes, an effect blocked by NTSR1 antagonists. conicet.gov.arnih.gov
Protein Phosphorylation and Immunoblotting Techniques
Protein phosphorylation is a critical post-translational modification that regulates the activity, localization, and interactions of proteins in signaling pathways. Neurotensin receptor activation leads to the phosphorylation of the receptor itself and various downstream signaling proteins. nih.govnih.govresearchgate.netjneurosci.orgd-nb.infothermofisher.com7tmantibodies.com
Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins and their phosphorylation status in cell or tissue lysates. This involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific for the target protein or its phosphorylated form. nih.govnih.govresearchgate.netjneurosci.orgd-nb.infoaaem.pl
In neurotensin research, immunoblotting is used to:
Detect the expression levels of neurotensin receptors (NTSR1, NTSR2, NTSR3) and downstream signaling proteins. nih.govnih.govresearchgate.netjneurosci.orgd-nb.infoaaem.pl
Assess agonist-induced phosphorylation of neurotensin receptors at specific serine or threonine residues, which is often involved in desensitization and β-arrestin recruitment. thermofisher.com7tmantibodies.com Antibodies specifically recognizing phosphorylated NTSR1 at sites like Ser401 or Ser409/Ser410 are available. thermofisher.com7tmantibodies.com
Monitor the phosphorylation status of key signaling molecules in pathways activated by neurotensin, such as ERK1/2, Akt, GSK-3, and FAK. nih.govnih.govresearchgate.netjneurosci.orgd-nb.info Changes in phosphorylation levels indicate the activation state of these proteins.
Studies have shown that neurotensin treatment rapidly increases the phosphorylation of ERK1/2 and Akt in various cancer cells and microglia. researchgate.netjneurosci.orgd-nb.info Immunoblotting experiments have also demonstrated neurotensin-induced phosphorylation of GSK-3α/β, mediated by PKC. nih.gov
| Protein Target | Phosphorylation Site (if applicable) | Stimulus | Observed Effect | Technique | Source |
| ERK1/2 | Phospho-ERK1/2 | NTS (50 nM) | Rapid, transient increase | Immunoblotting | d-nb.info |
| Akt | Phospho-Akt | NT (10 nM) | Increased phosphorylation | Immunoblotting | jneurosci.org |
| GSK-3α/β | Phospho-Ser21/Ser9 | NT | Increased phosphorylation | Immunoblotting | nih.gov |
| NTSR1 | Phospho-Ser401 | Agonist | Increased phosphorylation | Western Blot | thermofisher.com |
| NTSR1 | Phospho-Ser409/Ser410 | Agonist | Increased phosphorylation | Immunohistochemistry, Western Blot | 7tmantibodies.com |
Table 3: Examples of Protein Phosphorylation Studies using Immunoblotting nih.govjneurosci.orgd-nb.infothermofisher.com7tmantibodies.com
In Vitro Cell Proliferation, Migration, and Invasion Assays
Neurotensin and its receptors, particularly NTSR1, have been implicated in promoting cell proliferation, migration, and invasion in various cancer types. nih.govd-nb.infospandidos-publications.comoncotarget.come-century.us In vitro cell-based assays are widely used to investigate these cellular processes and the role of neurotensin signaling.
Cell Proliferation Assays: These assays measure the rate of cell growth and division. Common methods include:
CCK-8 or MTT assays: These colorimetric assays measure the metabolic activity of living cells, which is proportional to the number of viable cells. d-nb.infoe-century.us
BrdU incorporation assay: This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA. d-nb.info
Colony formation assay: This assay assesses the ability of single cells to grow into colonies, reflecting their long-term proliferative capacity. e-century.us
Cell Migration Assays: These assays measure the ability of cells to move across a surface. Common methods include:
Wound healing (scratch) assay: A "wound" is created in a cell monolayer, and the rate at which cells migrate to close the gap is measured. nih.govd-nb.infospandidos-publications.com
Transwell migration assay: Cells are placed in the upper chamber of a Transwell insert with a porous membrane, and their migration towards a chemoattractant (e.g., medium containing neurotensin) in the lower chamber is quantified. nih.govd-nb.infooncotarget.com
Cell Invasion Assays: These assays measure the ability of cells to degrade and move through an extracellular matrix barrier, mimicking the process of tissue invasion. A common method is the Matrigel invasion assay , which is similar to the Transwell migration assay but the membrane is coated with a layer of Matrigel, a reconstituted basement membrane extract. nih.govd-nb.info
Studies using these assays have provided significant evidence for the role of neurotensin/NTSR1 signaling in promoting the aggressive phenotypes of cancer cells. For example, neurotensin has been shown to enhance the migration and invasion of glioma, gastric, pancreatic, and colorectal cancer cells, an effect often blocked by NTSR1 antagonists or NTSR1 knockdown. nih.govd-nb.infospandidos-publications.comoncotarget.come-century.us
| Cellular Process | Assay Type | Cell Line Examples | Observed Effect of NTS/NTSR1 Activation | Source |
| Proliferation | CCK8, BrdU incorporation | Glioma cells, PDAC cells | Enhanced proliferation | d-nb.infoe-century.us |
| Migration | Wound healing, Transwell | Glioma, Gastric, Colorectal, NET cells, PDAC cells | Increased migration | nih.govd-nb.infospandidos-publications.comoncotarget.come-century.us |
| Invasion | Transwell (Matrigel-coated) | Glioma, Gastric, NET cells, PDAC cells | Increased invasiveness | nih.govd-nb.infooncotarget.come-century.us |
Table 4: Examples of In Vitro Cell Proliferation, Migration, and Invasion Studies nih.govd-nb.infospandidos-publications.comoncotarget.come-century.us
Assessment of Proteolytic Stability of Neurotensin and Analogues
A significant challenge in utilizing peptide-based therapeutics like neurotensin and its analogues is their susceptibility to rapid proteolytic degradation in vivo, leading to a very short biological half-life. frontiersin.orgnih.govnih.gov This necessitates the development and application of robust methodologies to assess their stability against various peptidases.
Common approaches involve incubating neurotensin or its analogues with biological matrices such as plasma or tissue homogenates and monitoring the disappearance of the intact peptide over time. frontiersin.orgnih.govmdpi.com The degradation rate is typically determined by quantifying the remaining intact peptide using analytical techniques. Studies have shown that native neurotensin(8-13) (B549770) has an extremely short half-life, often less than 2 minutes, in plasma due to cleavage by metalloendopeptidases like nephrilysin, thimetoligopeptidase, and neurolysin at specific sites, including Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹². frontiersin.orgnih.gov
To improve proteolytic resistance, various chemical modifications are introduced into neurotensin analogues, such as reduced peptide bonds, N-terminal modifications (methylation, acetylation), cyclization, and the incorporation of unnatural amino acids. frontiersin.orgnih.govnih.gov The stability of these modified analogues is then assessed using similar in vitro incubation methods. For example, studies have evaluated the plasma stability of NT(8-13) derivatives with modifications at positions like Lys⁸-Lys⁹ (reduced bond), Pro¹⁰ (Sip), Tyr¹¹ (Lys, D-Trp, Dmt), Ile¹² (Tle), and Leu¹³ (TMSAla). frontiersin.orgnih.gov
Data from such studies often reveal significant differences in half-life depending on the specific modifications. For instance, while some single amino acid substitutions or a reduced Lys-Lys bond alone may not substantially increase stability, combinations of modifications can lead to significantly extended half-lives, sometimes exceeding 24 hours. frontiersin.orgnih.gov
Table 1: Plasma Stability of Selected Neurotensin(8-13) Analogues
| Analogue | Modifications | Plasma Half-Life | Citation |
| NT(8-13) (Native) | - | < 2 minutes | frontiersin.orgnih.gov |
| Analogue with reduced Lys⁸-Lys⁹ bond | Reduced Lys⁸-Lys⁹ bond | < 10 minutes | frontiersin.orgnih.gov |
| Analogue with Sip¹⁰ | Sip¹⁰ | Improved | frontiersin.orgnih.gov |
| Analogue with reduced Lys⁸-Lys⁹ bond + Sip¹⁰ | Reduced Lys⁸-Lys⁹ bond, Sip¹⁰ | 22 hours | frontiersin.orgnih.gov |
| Analogue with reduced Lys⁸-Lys⁹ bond + Lys¹¹ | Reduced Lys⁸-Lys⁹ bond, Lys¹¹ | 5 hours | frontiersin.orgnih.gov |
| Analogue with reduced Lys⁸-Lys⁹ bond + Dmt¹¹ + Tle¹² | Reduced Lys⁸-Lys⁹ bond, Dmt¹¹, Tle¹² | > 24 hours | frontiersin.orgnih.gov |
| Macrocyclic analogue (compound 10) | Macrocyclization | 12 hours | nih.gov |
These assessments are crucial for identifying stable neurotensin analogues with potential for in vivo applications.
Structural Biology Techniques for Neurotensin System Components
Understanding the three-dimensional structures of neurotensin receptors and their complexes with ligands is fundamental for rational drug design and elucidating the mechanisms of receptor activation and signaling. Advanced structural biology techniques play a vital role in this area.
X-ray Crystallography for Receptor and Ligand-Receptor Complex Structure Determination
X-ray crystallography is a powerful technique used to determine the atomic structure of proteins, including G protein-coupled receptors (GPCRs) like the neurotensin receptor 1 (NTS1). Obtaining high-resolution crystal structures of membrane proteins like NTS1 is challenging due to difficulties in expression, purification, and crystallization. pnas.org However, significant progress has been made, often involving strategies like using thermostabilized receptor variants, fusion proteins (e.g., T4 lysozyme), and crystallization in lipidic cubic phases or in the presence of specific detergents. pnas.orguniprot.orgpnas.orgplos.org
Crystal structures of NTS1, both in its apo state and in complex with agonists (including the NT(8-13) fragment) and antagonists, have been determined at resolutions allowing for detailed analysis of ligand binding pockets and conformational changes upon ligand binding. pnas.orguniprot.orgpnas.orgplos.orgbiorxiv.orgbiorxiv.orgnih.govresearchgate.net These structures have provided insights into how different ligands modulate NTS1 activity, revealing structural determinants of full, partial, and inverse agonism. nih.govresearchgate.net For example, crystal structures have shown that the C-terminal portion of neurotensin, particularly the NT(8-13) fragment, binds deeply within the orthosteric site of NTS1 and adopts an extended conformation, often described as a β-strand arrangement. nih.govacs.org
These crystallographic studies are essential for visualizing the interactions between neurotensin or its analogues and the receptor at the molecular level, guiding the design of new ligands with desired binding affinities and functional profiles.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation in Complex
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a valuable technique for studying the conformation of ligands bound to membrane proteins in a non-crystalline environment, which is often more representative of physiological conditions than crystals. pnas.orgnih.govmpg.de Unlike solution-state NMR, which is limited by the size and tumbling rate of the molecule, ssNMR can be applied to study ligands bound to large membrane protein complexes reconstituted into lipid bilayers. pnas.orgnih.govmpg.de
ssNMR experiments, often employing isotopic labeling of the ligand (e.g., ¹³C, ¹⁵N-labeled NT(8-13)), allow for the specific detection of the ligand's signals even in the presence of a large background from the receptor and lipids. pnas.orgnih.govmpg.deox.ac.uk This technique provides information about the conformation and dynamics of the ligand when bound to the receptor.
Studies using ssNMR have investigated the conformational preferences of neurotensin fragments, such as NT(8-13), in different environments, including frozen aqueous solution, lipid model phases, and when bound to NTS1. nih.gov These studies have indicated that while NT(8-13) may be disordered in solution or detergent micelles, it adopts a more defined conformation, consistent with a β-strand, upon binding to NTS1. acs.orgpnas.orgnih.govmpg.de ssNMR complements crystallographic data by providing insights into ligand conformation in a lipid environment and can also probe dynamics that may not be evident in crystal structures.
Analytical Chemistry Methodologies
Accurate quantification of neurotensin and its metabolites in biological samples is critical for pharmacokinetic and pharmacodynamic studies, as well as for investigating their roles in various physiological and pathological processes. Advanced analytical chemistry techniques are indispensable for these measurements.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Peptide Quantification
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a sensitive and selective method widely used for the quantification of electroactive compounds, including peptides containing oxidizable amino acids like tyrosine. Neurotensin contains tyrosine, making it amenable to detection by ECD. nih.gov
HPLC-ECD allows for the separation of neurotensin from other peptides and matrix components in biological samples before detection. The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at a working electrode set at a specific potential. This technique offers high sensitivity and can quantify low picomole to nanomole amounts of peptides. nih.govmdpi.com
An advantage of HPLC-ECD is its ability to simultaneously determine neurotensin and its fragments, which is particularly useful for studying proteolytic degradation and metabolic pathways. nih.gov Methods employing online trace enrichment with cation exchange have been developed to improve sensitivity and sample compatibility for the determination of neurotensin and several of its fragments in biological fluids like cerebrospinal fluid. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) for Neurotensin and Metabolites
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used immunological methods for the quantitative detection of specific proteins or peptides in biological samples. ELISAs for neurotensin utilize antibodies that specifically bind to neurotensin. innov-research.commybiosource.commybiosource.comraybiotech.comassaygenie.com
Various ELISA formats exist, including sandwich ELISAs and competitive ELISAs. In a sandwich ELISA, neurotensin in the sample is captured by an immobilized antibody and then detected by a second labeled antibody. mybiosource.commybiosource.com In a competitive ELISA, labeled neurotensin competes with neurotensin in the sample for binding to a limited amount of antibody. innov-research.comraybiotech.com The signal generated is inversely proportional to the concentration of neurotensin in the sample. innov-research.com
ELISAs offer high throughput and sensitivity, making them suitable for analyzing large numbers of samples. Kits are commercially available for quantifying neurotensin in various biological matrices, including serum, plasma, tissue homogenates, and cell culture supernatants. innov-research.commybiosource.commybiosource.comraybiotech.comassaygenie.com Some ELISAs are designed to detect native neurotensin and have demonstrated high specificity with no significant cross-reactivity with neurotensin analogues. mybiosource.com While primarily used for quantifying the intact peptide, ELISAs can potentially be developed or adapted to detect specific neurotensin metabolites if antibodies recognizing those fragments are available.
Table 2: Characteristics of Neurotensin ELISA Kits
| Feature | Description | Citation |
| Assay Principle | Competitive inhibition or two-site sandwich ELISA | innov-research.commybiosource.commybiosource.comraybiotech.com |
| Detection Method | Colorimetric, typically using HRP and TMB substrate | innov-research.commybiosource.commybiosource.comraybiotech.com |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants | innov-research.commybiosource.commybiosource.comraybiotech.com |
| Species Reactivity | Human, mouse, rat (species-specific kits available) | innov-research.comraybiotech.comassaygenie.com |
| Sensitivity | Typically in the picomolar to nanomolar range | innov-research.comraybiotech.com |
| Specificity | High specificity for native neurotensin reported for some kits | mybiosource.com |
ELISAs are valuable tools for quantifying neurotensin levels in various research settings, contributing to our understanding of its biological roles and the effects of potential therapeutic interventions.
Mass Spectrometry (MS)-Based Approaches for Peptide Identification and Quantification
Mass spectrometry has become an indispensable tool for the identification and quantification of neurotensin peptides, offering high sensitivity and specificity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are widely used gu.senih.govacs.orgacs.orgcore.ac.uk.
MS-based methods allow for the characterization of the molecular heterogeneity of immunoreactive species, providing more specific information compared to traditional immunoassays like radioimmunoassay (RIA), which may suffer from antibody cross-reactivity with related peptides or modified forms gu.senih.govacs.org. A sensitive method involving immuno-affinity isolation combined with MALDI-TOF MS has enabled the detection of low femtomole amounts of neurotensin and its processed forms in biological tissues such as human hypothalamus gu.senih.govacs.org.
For quantification, stable isotope-labeled synthetic neurotensin can be used as an internal standard in MS-based methods. This approach allows for accurate quantification by detecting the antigen at its specific molecular mass, thereby overcoming artifacts associated with antibody cross-reactivity gu.senih.govacs.org. While RIA can offer higher detection sensitivity in some cases (e.g., 100 amol for NT assay), MS-based methods require purified antigen and the absence of protein background for optimal analysis acs.org.
Tandem mass spectrometry (MS/MS) is particularly useful for both identifying and quantifying neuropeptides. Although typically requiring different parameters for identification and quantification, recent advances in data-independent acquisition (DIA) MS/MS, coupled with software like Skyline, have enabled simultaneous identification and quantification of peptides in complex samples acs.org. This approach has been demonstrated for quantifying peptides at physiologically relevant concentrations using internal standards acs.org.
Preclinical Animal Models for Mechanistic Investigations
Preclinical animal models, primarily rodents, are extensively used to investigate the mechanistic roles of neurotensin and its analogs, including behavioral, neurological, psychiatric, and oncological aspects. These models provide valuable insights into the in vivo functions and therapeutic potential of neurotensin compounds.
Rodent Models for Behavioral Studies (e.g., Antinociception, Thermoregulation, Feeding)
Rodent models are widely employed to study the behavioral effects mediated by neurotensin receptors. Neurotensin and its analogs have demonstrated potent antinociceptive effects in various pain models, including thermal, visceral (e.g., acetic acid-induced writhing), and persistent inflammatory pain models arxiv.orgacs.orgfrontiersin.org. Studies using stable analogs of NT(8-13) delivered peripherally have shown effectiveness in treating different types of pain in rats arxiv.org.
Neurotensin is also known to influence thermoregulation and feeding behavior capes.gov.brnih.gov. Central administration of neurotensin can induce hypothermia nih.govnih.gov. Studies in neurotensin receptor 1 (NTS1) knockout mice have revealed a role for NTS1 in thermal and feeding regulation, as well as weight control capes.gov.br. NTS1-deficient mice are hyperthermic and show increased food intake and body weight compared to wild-type littermates capes.gov.br. Central neurotensin signaling, in contrast to peripheral effects, has been shown to suppress feeding and weight gain nih.gov.
Table 1: Behavioral Effects of Neurotensin/Analogs in Rodent Models
| Behavior | Model(s) Used | Key Finding(s) | Relevant Receptor(s) | Source(s) |
| Antinociception | Thermal, visceral, inflammatory pain models (rats) | Potent analgesic effects with NT analogs | NTS1, NTS2 | arxiv.orgacs.orgfrontiersin.org |
| Thermoregulation | Rodents | Central NT administration induces hypothermia; NTS1 involved in thermal control | NTS1, NTS2 | capes.gov.brnih.govnih.gov |
| Feeding/Body Weight | Rodents (fasted, obese) | Central NT suppresses feeding/weight gain; NTS1 involved in feeding regulation | NTS1 | capes.gov.brnih.govmsu.edu |
Animal Models of Neurological and Psychiatric Disorders (e.g., Parkinson's Disease, Schizophrenia, Drug Abuse)
Neurotensin is implicated in the pathophysiology of several central nervous system disorders due to its interactions with various neurotransmitter systems, including dopaminergic, serotonergic, GABAergic, and glutamatergic systems nih.govnih.govnih.gov. Animal models are crucial for investigating these roles.
In models of schizophrenia, neurotensin is considered an endogenous antipsychotic nih.govcore.ac.uk. Animal models of schizophrenia, such as those using psychomimetic drugs like PCP or amphetamine, or isolation-reared rats, are used to evaluate the antipsychotic-like activity of neurotensin analogs nih.govnih.govcore.ac.ukresearchgate.net. Studies using NTS1 knockout mice have shown behavioral and neurochemical changes similar to those observed in animal models of schizophrenia nih.govcore.ac.uk.
Neurotensin also plays a role in drug abuse, particularly involving psychostimulants nih.govnih.govcore.ac.uk. Animal models are used to study the effects of neurotensin agonists and antagonists on behaviors associated with drug addiction, such as hyperactivity and sensitization induced by amphetamine nih.gov.
While neurotensin is implicated in Parkinson's disease nih.govnih.govcore.ac.uk, the search results did not provide specific details on the animal models used for this disorder within the context of neurotensin research methods.
Xenograft and Syngeneic Models for Cancer Research
Neurotensin and its receptors, particularly NTS1, are expressed in various cancers and are implicated in tumor growth and progression nih.govunf.edunih.govresearchgate.netnih.govsnmjournals.orgresearchgate.netplos.orgmdpi.com. Xenograft and syngeneic animal models are vital for studying the role of neurotensin in cancer and evaluating potential targeted therapies.
Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, are used to assess the effects of neurotensin or its antagonists on tumor growth. For instance, studies using xenografts of human colon cancer cell lines have shown that neurotensin administration increases tumor size, while treatment with NTS1 antagonists reduces it nih.gov. Similarly, xenograft models of prostate cancer and triple-negative breast cancer (TNBC) have been used to demonstrate the involvement of NTS1 in tumor progression and evaluate targeted therapeutic strategies researchgate.netresearchgate.netplos.org.
Syngeneic models, where cancer cells from a specific mouse strain are transplanted into mice of the same strain, are used to study cancer in an immunocompetent environment. Syngeneic models of glioma have been used to examine the role of neurotensin and NTS1 in tumor progression in vivo nih.gov. Studies in these models have shown that inhibiting NTS1 can impair glioma growth nih.gov.
Table 2: Animal Models Used in Neurotensin-Related Cancer Research
| Cancer Type | Model Type(s) | Key Finding(s) | Relevant Receptor(s) | Source(s) |
| Colon Cancer | Xenograft, AOM-induced | NT/NTR-1 signaling promotes tumor growth; NTR-1 knockout reduces tumor number | NTR-1 | nih.gov |
| Glioma | Syngeneic | NTS and NTSR1 involved in progression; NTSR1 inhibition impairs growth | NTS, NTSR1 | nih.gov |
| Prostate Cancer | Xenograft, Castration-resistant | NTS/NTSR1/NTSR3 mediate neuroendocrine transdifferentiation; NTSR1 inhibition prevents progression | NTSR1, NTSR3 | researchgate.netresearchgate.netplos.orgmdpi.com |
| Triple Negative Breast Cancer | Xenograft | NTSR1 is a target for gene delivery; NTSR1 activation relevant for transfection | NTSR1 | plos.org |
| Pancreatic Cancer | Patient samples, Animal models | High NRT1 expression in ductal adenocarcinoma; potential for imaging/therapy | NTR1 | snmjournals.orgresearchgate.net |
Utilization of Genetically Engineered Animal Models (e.g., Neurotensin Receptor Knockout Mice)
Genetically engineered animal models, particularly knockout mice for neurotensin receptors, are invaluable tools for dissecting the specific roles of individual receptor subtypes in mediating neurotensin's effects capes.gov.brmsu.educore.ac.ukunf.edueneuro.orgeneuro.orgbiorxiv.orgresearchgate.netnih.gov.
Neurotensin receptor 1 (NTS1) knockout mice have been used to study the receptor's involvement in various behaviors and physiological processes. Studies in NTS1-deficient mice have demonstrated its role in thermoregulation, feeding behavior, and body weight control capes.gov.br. These mice also exhibit a hyper-dopaminergic state and behavioral changes relevant to schizophrenia models nih.govcore.ac.uk. Developmental deletion of NTS1 in specific neuronal populations, such as VTA dopamine (B1211576) neurons, has shown varied impacts on feeding and body weight depending on the timing of deletion msu.edu. NTS1 knockout mice have also provided insights into the receptor's role in colon cancer development nih.gov.
Neurotensin receptor 2 (NTS2) knockout mice have been utilized to investigate the specific functions of NTS2. Research in NTS2 KO mice has indicated their involvement in fear memory and thermal nociception researchgate.net.
Conditional knockout mouse models, where gene deletion can be controlled spatially or temporally, are also being developed to overcome potential compensatory changes that may occur with constitutive knockout models eneuro.orgeneuro.orgbiorxiv.org. For example, conditional knockout mouse models for Ntsr2 have been established to study its role in specific tissues like adipocytes and its impact on food intake biorxiv.org.
Advanced Imaging Techniques in Neurotensin Research
Advanced imaging techniques play a crucial role in visualizing neurotensin receptors and studying their distribution and function in vivo, particularly in the context of cancer and neurological disorders.
Positron Emission Tomography (PET) imaging using radiolabeled neurotensin analogs is an emerging technique for targeting neurotensin receptor 1 (NTS1), which is overexpressed in various tumors snmjournals.orgmdpi.comresearchgate.netmdpi.commdpi.comacs.org. Radiolabeled peptides derived from the C-terminal fragment of neurotensin (NT(8-13)) have been developed as PET ligands for imaging NTS1-expressing tumors mdpi.com. Studies in tumor-bearing mice have shown successful visualization of tumors using these radiotracers, with uptake being NTS1-mediated researchgate.netmdpi.commdpi.com. Different radioisotopes like Gallium-68, Copper-64, and Cobalt-55 have been explored for labeling neurotensin-targeting peptides for PET imaging, with varying performance in terms of tumor uptake and clearance mdpi.com.
Magnetic Resonance Imaging (MRI) has also been used in conjunction with animal models to monitor tumor growth and assess the effectiveness of treatments targeting neurotensin receptors nih.gov.
Immunohistochemistry (IHC) is a key technique used to assess the expression and localization of neurotensin and its receptors in tissue samples from animal models and patients nih.govresearchgate.net. This provides valuable correlative data for findings from behavioral and pharmacological studies.
Fluorescent-based methods are also being developed to monitor the signaling and trafficking of neurotensin receptors in animal models, for example, by generating knock-in mice expressing fluorescently tagged receptors researchgate.net.
Table 3: Advanced Imaging Techniques in Neurotensin Research
| Technique | Application(s) | Key Finding(s) | Source(s) |
| PET Imaging | NTS1-expressing tumor visualization | Successful tumor imaging with radiolabeled NT analogs; uptake is receptor-mediated | snmjournals.orgmdpi.comresearchgate.netmdpi.commdpi.com |
| MRI | Monitoring tumor growth in animal models | Used to assess treatment effectiveness targeting NT receptors | nih.gov |
| Immunohistochemistry (IHC) | Assessing NT/NTR expression in tissues | Provides correlative data on receptor distribution in health and disease (e.g., cancer, xenografts) | nih.govresearchgate.net |
| Fluorescent Imaging | Monitoring NTR signaling and trafficking in vivo | Development of fluorescently tagged receptor models for studying receptor dynamics in native tissue (in progress) | researchgate.net |
Positron Emission Tomography (PET) Imaging with Radiolabeled Neurotensin Analogues
PET imaging is a powerful non-invasive technique used for visualizing and quantifying biological processes in vivo. In the context of neurotensin research, radiolabeled neurotensin analogues are developed as PET tracers to target and image neurotensin receptors, particularly the neurotensin receptor 1 (NTSR1), which is frequently overexpressed in various cancers peptide.comnih.gov. The development of such tracers is challenging due to the susceptibility of peptide derivatives to enzymatic degradation in vivo, necessitating structural modifications to enhance stability while retaining high receptor affinity peptide.com.
Research in this area involves synthesizing neurotensin analogues and conjugating them with chelators (such as DOTA, NOTA, or NODAGA) that can bind to positron-emitting radioisotopes like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Cobalt-55 (⁵⁵Co) peptide.com. These radiolabeled tracers are then evaluated in preclinical studies, typically involving cell lines expressing NTSR1 (e.g., HT29 human colorectal adenocarcinoma cells) and animal models bearing NTSR1-positive tumor xenografts peptide.com.
Studies utilize PET/CT imaging to assess the tracer's biodistribution, tumor uptake, and clearance from non-target tissues. High tumor uptake and favorable tumor-to-background ratios are desirable characteristics for effective imaging agents. For instance, studies have evaluated ⁶⁸Ga-labeled DOTA-conjugated neurotensin analogues, demonstrating specific uptake in NTSR1-expressing tumors in mouse models. Another neurotensin analogue, Ac-K(NOTA)-P-NMeArg-RPY-Tle-L (NTA1), labeled with ⁶⁴Cu or ⁶⁸Ga, has shown high binding specificity and rapid internalization in HT29 cells, leading to clear tumor visualization in xenograft models.
Data from preclinical PET studies provide crucial insights into the pharmacokinetics and target specificity of neurotensin-based radiotracers. For example, evaluation of different chelators conjugated to NTSR1 antagonists has revealed variations in biodistribution and tumor accumulation. Studies have also investigated the in vivo stability of these radiolabeled peptides, a critical factor for their efficacy as imaging agents peptide.com.
While various neurotensin analogues are explored for PET imaging of NTSR1, the specific analogue Neurotensin, ser(7)- has primarily been characterized in studies investigating its effects on gastrointestinal smooth muscle and has not appeared in the context of PET imaging research in the provided literature epa.gov.
Representative findings from PET imaging studies are often presented as tables detailing tracer uptake in various organs and tumors at different time points, or as tumor-to-background ratios.
| Tracer Example | Radioisotope | Target Receptor | Model System | Key Finding | Citation |
| DOTA-NT-20.3 | ⁶⁸Ga | NTSR1 | HT29 xenografts (mice) | High tumor uptake, clear tumor detection | |
| Ac-K(NOTA)-NT(6-13) | ⁶⁴Cu, ⁶⁸Ga | NTSR1 | HT29 xenografts (mice) | High binding, specific tumor uptake | |
| NT-CB-NOTA | ⁶⁴Cu, ⁶⁸Ga, ⁵⁵Co | NTSR1 | H1299, HT29 xenografts (mice) | High tumor uptake, sustained retention, high tumor-to-background ratio | |
| NTSR1 Antagonists with various chelators | ⁶⁸Ga | NTSR1 | HT-29, AsPC-1 xenografts (mice) | Chelator influences biodistribution and tumor uptake |
Immunofluorescence and Histochemical Analysis of Neurotensin System Components
Immunofluorescence and histochemistry are fundamental techniques for localizing specific proteins, such as neurotensin peptides and their receptors, within tissue sections. These methods provide valuable information about the cellular and subcellular distribution of neurotensin system components, aiding in the understanding of their physiological roles and involvement in disease processes.
The techniques involve fixing tissue, sectioning it, and then applying antibodies that specifically bind to the target protein (neurotensin or a neurotensin receptor subtype). In immunofluorescence, the primary antibody is often detected by a secondary antibody conjugated to a fluorescent dye, allowing visualization under a fluorescence microscope. Histochemistry typically uses an enzyme-linked secondary antibody that catalyzes a colorimetric reaction at the site of antibody binding, visible under a light microscope nih.gov. Double or triple labeling techniques can be employed to study the co-localization of neurotensin system components with other proteins or cell markers.
These methods have been extensively used to map the distribution of neurotensin and its receptors in various tissues, including the brain, spinal cord, gastrointestinal tract, and reproductive organs, as well as in different types of tumors nih.gov. For example, immunofluorescence studies have shown the co-localization of neurotensin with orexin (B13118510) in neurons of the lateral hypothalamus, suggesting a role in sleep/wakefulness regulation. Immunohistochemistry has revealed the distribution of NTSR1 and NTSR2 in different brain regions, indicating potential sites of neurotensin action. Studies have also used these techniques to demonstrate the expression of neurotensin and its receptors in various cancers, correlating expression levels with tumor characteristics and patient prognosis nih.gov.
Immunolocalization studies have provided detailed views of where neurotensin and its receptors are found at the cellular level. For instance, neurotensin immunoreactivity has been detected in a vesicular pattern in syncytiotrophoblasts of the human placenta. NTSR1 and NTSR2 expression has been observed in human B cell lines using immunofluorescence. Immunohistochemistry has shown NTSR1 expression in invasive ductal breast carcinomas, with the labeling being granular and mostly cytosolic.
Quantitative analysis of immunofluorescence or histochemical staining can provide data on the intensity and proportion of cells expressing the target protein. This data can be correlated with experimental conditions or clinical outcomes. For example, immunohistochemical analysis has been used to quantify NTSR1 expression in lung adenocarcinomas and correlate it with patient survival nih.gov.
| Protein Analyzed | Method | Tissue/Cell Type | Key Finding | Citation |
| Neurotensin | Immunofluorescence, ISH | Mouse LHA neurons | Co-localization with orexin | |
| Neurotensin | Immunofluorescence | Rat CNS | Localization in neuronal cell bodies and processes in various brain areas | |
| Neurotensin | Immunolocalization | Human syncytiotrophoblasts | Detected in a vesicular pattern in the apical region | |
| NTSR1, NTSR2 | Immunofluorescence | Human B cell lines | Expression detected in all cell lines | |
| NTSR1 | Immunohistochemistry | Rat brain | Localization in perikarya, dendrites, axons, and axon terminals | |
| NTSR1, Neurotensin | Immunohistochemistry | Human lung adenocarcinomas | Expression in tumor cells, NTSR1 correlated with worse survival | nih.gov |
| NTSR1, NTSR3, Neurotensin | Immunohistochemistry | Human colorectal cancer tissue | Higher expression in cancer tissue compared to normal epithelium | |
| NTSR1 | Immunohistochemistry | Human invasive ductal breast carcinomas | Expression in tumor cells, associated with tumor characteristics and prognosis | |
| NTSR2, Neurotensin | Immunofluorescence Histochemistry | Rat RVM neurons | Co-localization of NTR2 with neurotensin and serotonin (B10506) | |
| NTSR1, NTSR2 | Immunohistochemistry | Rat brain | Differential distribution patterns | |
| Neurotensin | Immunohistochemical Analysis | Human omental biopsies (obesity) | Association between higher pro-NT levels and VAT inflammation | |
| NTSR1 | Immunohistochemistry | Human gastric cancer cell lines, normal epithelium | Higher NTSR1 expression in cancer cell lines |
The application of immunofluorescence and histochemistry provides essential anatomical and cellular context for understanding the sites of synthesis, storage, and receptor activation within the neurotensin system. Similar to PET imaging, while Neurotensin, ser(7)- is a known analogue, these immunolocalization techniques are typically applied to study the naturally occurring neurotensin peptide and its receptors.
Future Directions and Mechanistic Therapeutic Potential of the Neurotensin System
Elucidating Remaining Uncharacterized Signaling Pathways (e.g., Comprehensive NTSR3 Signaling)
While the G protein-coupled receptors NTSR1 and NTSR2 have been relatively well-studied, the signaling pathways mediated by NTSR3, also known as Sortilin, are less comprehensively characterized and represent a key area for future research. NTSR3 is a single transmembrane receptor that plays a role in intracellular sorting and signaling processes modulated by NT cpu-bioinfor.orgnih.gov. Studies suggest NTSR3 is involved in IP and MAP pathways in glial cells cpu-bioinfor.org. Furthermore, NTSR3 has been implicated in neuroinflammation, with NT binding to this receptor activating microglial cell proliferation nih.gov. Research indicates that in synergy with corticotropin-releasing hormone (CRH), NT, potentially via NTSR3, can increase vascular permeability and contribute to blood-brain barrier breakdown, exacerbating inflammatory responses nih.gov. Elucidating the full spectrum of NTSR3-mediated signaling cascades and their downstream effectors is crucial for understanding the complete functional landscape of the neurotensin (B549771) system and identifying novel therapeutic targets within these pathways.
Developing Highly Selective and Potent Neurotensin Receptor Modulators with Favorable Pharmacological Profiles
A significant focus in the future development of neurotensin-based therapeutics is the creation of highly selective and potent modulators targeting specific neurotensin receptor subtypes. This is driven by the need to maximize therapeutic efficacy while minimizing off-target effects. Early non-peptide antagonists like SR48692 (Meclinertant) demonstrated selectivity for NTSR1 over NTSR2 but showed some binding to NTSR2 and SORT1 at higher concentrations nih.gov. More recent efforts have focused on developing modulators with improved selectivity profiles. For instance, novel peptide-peptoid hybrids have been developed that exhibit high potency and significant selectivity (1900–12000 fold) for NTSR2 over NTSR1, highlighting the potential for designing compounds that can selectively target specific receptor subtypes involved in distinct physiological processes wikipedia.org.
The development of allosteric modulators also represents a promising avenue. SBI-553, for example, is an experimental drug acting as a β-arrestin biased positive allosteric modulator and a Gα-biased negative allosteric modulator of NTSR1 google.comresearchgate.netnih.gov. This biased agonism approach allows for the selective activation of certain downstream signaling pathways while avoiding others associated with undesirable side effects like hypotension and hypothermia, which can be mediated by NTSR1 activation google.comwikipedia.org. Further research into the structural determinants of biased signaling is essential for designing modulators with tailored pharmacological profiles researchgate.net.
Exploring Novel Therapeutic Strategies Based on Neurotensin System Modulation for Various Pathologies
Modulating the neurotensin system holds therapeutic potential for a wide array of diseases due to its involvement in numerous physiological and pathological processes. cpu-bioinfor.orgnih.govtocris.comtocris.comcdutcm.edu.cn
Mechanistic Target Validation for Neurological and Psychiatric Disorders
The neurotensin system is closely associated with dopaminergic and other neurotransmitter systems, making it a compelling target for neurological and psychiatric disorders cpu-bioinfor.orgtocris.com. NT is hypothesized to have therapeutic value in schizophrenia due to its neuromodulatory effects on the dopaminergic system and the observation that antipsychotic drugs may act through effects on endogenous NT cpu-bioinfor.org. Animal models have provided evidence for the involvement of NT in the pathophysiology of schizophrenia, and studies suggest that targeting the NT system could offer a novel treatment approach cpu-bioinfor.org. NT receptor analogs have the potential to be used as novel therapeutic agents by modulating dysregulated neurotransmitter systems in disorders like schizophrenia, drug addiction, and autism cpu-bioinfor.org. The interaction between NTSR1 and D1 receptors in the medial prefrontal cortex has been proposed in the context of schizophrenia tocris.com.
Beyond schizophrenia, NT's association with various neurotransmitters implicates it in conditions such as drug abuse, Parkinson's disease, and pain tocris.com. NTSR1 agonists have been investigated for their potential in treating schizophrenia and pain management, showing analgesic properties in preclinical models nih.gov. The neurotensin system's modulation of dopamine (B1211576) pathways also makes it a target for addressing the dopaminergic dysregulation seen in addiction genscript.com.cn.
Development of Anti-Cancer Strategies Targeting Neurotensin Receptors and Associated Pathways
Neurotensin and its receptors are frequently overexpressed in various cancers, including pancreatic, breast, ovarian, endometrial, lung, prostate, and colon cancer, where they are implicated in promoting tumor growth, proliferation, invasion, metastasis, and chemo-resistance nih.govnih.govumich.eduarxiv.org. The NT/NTSR1 axis, in particular, plays a key role in promoting proliferation and enhancing metastatic potential nih.gov. Targeting NTSR1 with specific agonists or antagonists could inhibit tumor growth and metastasis nih.gov.
Radioligand therapy (RLT) targeting NTSR1 is being explored as a promising avenue for personalized cancer treatment nih.govuni.lu. Preclinical studies using 177Lu-labeled antagonists targeting NTSR1 have shown high tumor-to-organ uptake ratios and effective tumor growth inhibition in xenograft models uni.lu. The potential application of NTSR1-directed RLT is being investigated for various cancer types that express this receptor uni.lu.
The neurotensinergic system also triggers multiple oncogenic signaling pathways, such as the PKC/ERK and AKT pathways, presenting additional targets for anti-cancer strategies umich.edu. Inhibiting the NT pathway, potentially in combination with chemotherapy, is a promising therapeutic approach nih.gov.
Innovative Approaches for Metabolic and Inflammatory Conditions
The neurotensin system is involved in metabolic and inflammatory processes. Pro-NT is associated with obesity and type 2 diabetes mellitus nih.govnih.gov. In animal models, NT has been observed to mediate inflammation of abdominal fat and is a potential contributor to type 2 diabetes mellitus, obesity-associated metabolic diseases, and hepatic steatosis nih.govnih.gov. NT is considered a biomarker for hepatic steatosis and obesity and represents a potential therapeutic target nih.govnih.gov.
NT also plays a complex role in inflammation, interacting with various cell types, including mast cells and macrophages nih.govnih.govnih.gov. NT can activate mast cells to produce inflammatory mediators nih.govnih.gov. In the context of metabolic conditions, NT has been shown to modulate the migratory and inflammatory response of macrophages under hyperglycemic conditions, suggesting a potential therapeutic role in chronic wounds like diabetic foot ulcers nih.gov. NT appears to have both pro-inflammatory and anti-inflammatory effects depending on the context nih.govnih.gov. Further research is needed to clarify the exact function of NT in these conditions and its potential as a therapeutic target nih.govnih.gov.
Advancements in Peptide Engineering to Optimize Neurotensin Analogues for Enhanced Bioavailability and Pharmacological Performance
A major challenge in developing peptide-based therapeutics, including neurotensin analogues, is their susceptibility to enzymatic degradation and poor bioavailability. nih.govzhanggroup.org Advancements in peptide engineering are crucial for overcoming these limitations and optimizing neurotensin analogues for clinical application.
Strategies to improve metabolic stability and pharmacological performance include chemical modifications such as cyclization, insertion of non-natural amino acids, PEGylation, and glycosylation. zhanggroup.orgpubcompare.ai For example, incorporating unnatural amino acids like silaproline (Sip) and trimethylsilylalanine (TMSAla) into neurotensin fragments has been shown to significantly prolong plasma half-life and improve selectivity for specific receptors, as demonstrated with the NT(8-13) analog JMV5296 nih.gov. JMV5296 exhibited enhanced metabolic stability and potent antinociceptive effects without inducing hypothermia in animal models nih.gov.
Peptide engineering also focuses on improving the ability of analogues to penetrate biological barriers, such as the blood-brain barrier, which is essential for targeting central nervous system disorders. pubcompare.ai Lipidization and cationization motifs have been explored to enhance the systemic bioavailability and brain penetration of neuropeptide analogues, including those derived from neurotensin pubcompare.ai.
Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) for a System-Level Understanding of Neurotensin Biology
The neurotensin system, involving the peptide neurotensin and its receptors, plays diverse roles in the central nervous system and periphery, influencing processes such as pain, thermoregulation, and dopamine signaling. To gain a comprehensive, system-level understanding of this complex system and the potential therapeutic applications of its components, including analogs like Neurotensin, ser(7)-, the integration of multi-omics data is becoming increasingly crucial. Multi-omics approaches combine data from different high-throughput technologies, such as transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites), to provide a more holistic view of biological processes than single-omics approaches alone.
While specific multi-omics studies focusing solely on Neurotensin, ser(7)- are not extensively documented in readily available research findings, the principles and methodologies of multi-omics can be directly applied to investigate the biological impact and therapeutic potential of this specific analog. Neurotensin, ser(7)- is a modified form of the parent peptide neurotensin, and understanding its effects at the molecular level requires examining changes across multiple biological layers.
Integrating transcriptomics, proteomics, and metabolomics data can reveal interconnected molecular pathways influenced by Neurotensin, ser(7)- administration or activity. For instance, transcriptomic analysis could identify changes in gene expression patterns in target tissues following exposure to Neurotensin, ser(7)-. This might include genes encoding components of the neurotensin signaling pathway, related neuropeptide systems, or downstream effectors involved in specific physiological responses.
Proteomic studies could complement transcriptomics by quantifying protein abundance and post-translational modifications, offering insights into the functional molecules present. This could reveal how changes in mRNA levels translate into altered protein profiles and identify specific proteins that interact with or are modulated by Neurotensin, ser(7)-. Techniques like mass spectrometry-based neuropeptidomics, which are already employed for studying neuropeptides, could be adapted to specifically quantify Neurotensin, ser(7)- and its potential metabolic products, providing crucial data on its stability and distribution within biological systems.
Metabolomics, the study of small molecules, can provide a snapshot of the metabolic state of a biological system. Integrating metabolomics data with transcriptomic and proteomic data can help link genetic and protein-level changes to functional metabolic alterations induced by Neurotensin, ser(7)-. This could identify specific metabolic pathways that are activated or inhibited, offering clues about the downstream physiological consequences of its action.
The integration of these diverse datasets requires sophisticated bioinformatics and computational approaches. By correlating changes observed across transcriptomic, proteomic, and metabolomic profiles, researchers can construct molecular networks and identify key nodes or pathways that are significantly affected by Neurotensin, ser(7)-. This system-level perspective can provide a deeper understanding of its mechanism of action, identify potential biomarkers of its activity, and uncover unforeseen biological effects.
For example, if transcriptomics shows upregulation of genes in a particular pathway, proteomics could confirm increased levels of the corresponding proteins, and metabolomics could show altered concentrations of related metabolites. Such integrated findings would provide strong evidence for the involvement of that pathway in the response to Neurotensin, ser(7)-.
While direct multi-omics data on Neurotensin, ser(7)- is limited in the provided search results, the successful application of multi-omics in studying other neuropeptides and complex diseases underscores its potential for future research into this specific analog. Applying these integrated approaches to Neurotensin, ser(7)- could help elucidate its precise role within the neurotensin system, identify its specific molecular targets beyond known neurotensin receptors if any, and uncover novel therapeutic avenues by revealing the full spectrum of its biological effects. This would be a significant step towards realizing the mechanistic therapeutic potential of Neurotensin, ser(7)- within the broader context of neurotensin biology.
Q & A
Q. Basic
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry with resin cleavage protocols tailored to NT’s serine residue .
- Purification : Employ reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) and monitor purity via UV absorbance .
- Characterization : Validate identity using MALDI-TOF mass spectrometry and confirm secondary structure via circular dichroism (CD) spectroscopy .
- Documentation : For novel analogs, provide full synthetic details (reagents, yields) in supplementary materials to ensure reproducibility .
How to design experiments investigating cross-talk between Neurotensin, ser(7)- and other signaling pathways (e.g., dopamine, glutamate)?
Q. Advanced
- Co-immunoprecipitation (Co-IP) : Identify protein-protein interactions between NT receptors and dopamine/glutamate receptors in transfected cell lines .
- Calcium imaging : Measure intracellular Ca²⁺ flux in neurons treated with NT and pathway-specific agonists/antagonists .
- Gene expression profiling : Use RNA-seq or qPCR to assess NT-induced changes in dopamine/glutamate receptor transcripts .
- Behavioral assays : Test NT’s effects on locomotion or reward-seeking in rodent models with pharmacologically disrupted dopaminergic pathways .
What methodological steps ensure antibody specificity in Neurotensin, ser(7)- immunohistochemistry studies?
Q. Basic
- Knockout validation : Compare staining in wild-type vs. NT receptor knockout tissue to confirm antibody specificity .
- Pre-absorption controls : Pre-incubate antibodies with excess NT peptide to block binding .
- Multi-antibody validation : Use ≥2 antibodies targeting distinct NT epitopes to cross-verify results .
- Quantitative analysis : Report staining intensity as mean ± SEM across multiple biological replicates to minimize bias .
How to evaluate the in vivo effects of Neurotensin, ser(7)- on complex behaviors (e.g., anxiety, addiction)?
Q. Advanced
- Rodent models : Use elevated plus maze (anxiety) or conditioned place preference (addiction) assays with intracerebroventricular NT infusion .
- Microdialysis : Measure extracellular NT levels in specific brain regions (e.g., nucleus accumbens) during behavioral tasks .
- Optogenetics : Stimulate NT-releasing neurons in transgenic mice to assess real-time behavioral effects .
- Data interpretation : Apply mixed-effects models to account for individual variability and environmental confounders .
What statistical frameworks are recommended for analyzing contradictory data on Neurotensin, ser(7)-’s role in cancer progression?
Q. Advanced
- Meta-analysis : Pool data from independent studies (e.g., NT receptor expression in breast cancer) to identify trends and heterogeneity .
- Subgroup analysis : Stratify results by cancer type (e.g., ductal vs. lobular breast cancer) to resolve discrepancies .
- Bayesian modeling : Estimate probabilities of NT’s pro-tumorigenic effects under varying experimental conditions .
- Reporting standards : Follow SAMPL guidelines to ensure transparency in statistical methods and data visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
